Fmoc-5-Hydroxy-D-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1 |
InChI Key |
LORJESUTFPMFAV-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Fmoc-5-Hydroxy-D-tryptophan
For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is crucial. This guide provides a technical overview of Nα-Fmoc-5-hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues into peptide chains.
Chemical Structure and Properties
Fmoc-5-Hydroxy-D-tryptophan is a derivative of the non-proteinogenic amino acid 5-hydroxy-D-tryptophan. The Nα-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and widely used in solid-phase peptide synthesis (SPPS). The presence of the hydroxyl group on the indole ring at the 5-position offers opportunities for further modification and can influence the biological activity of the resulting peptides.
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
| Parameter | Value | Reference/Note |
| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds[2] |
| Melting Point | 168 - 183 °C | Data for Fmoc-5-fluoro-D-tryptophan[2] |
| Optical Rotation | [α] ২০/D +20 ± 2°, c=1 in DMF | Data for Fmoc-5-fluoro-D-tryptophan[2] |
| Synthesis Yield | ~40% | Reported for the L-isomer (Fmoc-5-hydroxy-L-tryptophan)[3] |
| Purity | ≥ 99.5% (Chiral HPLC) | Data for Fmoc-5-fluoro-D-tryptophan[2] |
Synthesis of this compound
The synthesis of this compound typically involves the protection of the α-amino group of 5-hydroxy-D-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. A common method employs the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc donor in the presence of a base.
Generalized Experimental Protocol
The following is a generalized experimental protocol for the Fmoc protection of 5-hydroxy-D-tryptophan, based on established methods for similar amino acids.[3][4]
Materials:
-
5-Hydroxy-D-tryptophan
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-hydroxy-D-tryptophan in a 10% aqueous solution of sodium bicarbonate or sodium carbonate in a reaction vessel. The mixture is stirred at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
-
A study on the L-isomer reported a yield of 40% for the purified Fmoc-5-hydroxy-L-tryptophan.[3]
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound. The provided protocols and data, while drawing from related compounds in some instances due to a lack of specific public data for the D-isomer, offer a strong starting point for researchers in the field.
References
A Comprehensive Technical Guide to Fmoc-5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified amino acids. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the biological significance of the 5-hydroxy-D-tryptophan moiety.
Core Data Presentation
This compound is a derivative of the non-proteinogenic amino acid 5-Hydroxy-D-tryptophan, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1353018-32-2 | [1] |
| Molecular Formula | C₂₆H₂₂N₂O₅ | |
| Molecular Weight | 442.46 g/mol | |
| Appearance | White to off-white powder | Inferred from related compounds |
| Purity | >95% | [1] |
| Enantiomeric Excess (ee) | 99% | [1] |
Table 2: Comparative Data of Related Compounds
| Property | Fmoc-5-fluoro-D-tryptophan | Source |
| CAS Number | 1257852-79-1 | [2] |
| Molecular Formula | C₂₆H₂₁FN₂O₄ | [2] |
| Molecular Weight | 444.45 g/mol | [2] |
| Melting Point | 168 - 183 °C | [2] |
| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥ 99.5% (Chiral HPLC) | [2] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the incorporation of this amino acid into a peptide chain.
Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
- Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
- Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Coupling:
- In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.
- Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, typically N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).
- Pre-activate the amino acid solution for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
3. Fmoc Deprotection:
- After successful coupling, wash the resin with DMF.
- Remove the Fmoc group from the newly added amino acid by treating the resin with 20% piperidine in DMF as described in step 1.
- Wash the resin thoroughly with DMF.
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
5. Cleavage and Deprotection:
- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
- The cleavage time will vary depending on the peptide sequence and protecting groups used.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether to remove scavengers and byproducts.
6. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final peptide by mass spectrometry to confirm its identity and purity.
Signaling Pathways and Biological Relevance
While this compound itself is a synthetic building block, the 5-hydroxy-D-tryptophan (5-HTP) moiety it carries is of significant biological interest. 5-HTP is the immediate precursor to the neurotransmitter serotonin. The incorporation of 5-hydroxy-D-tryptophan into peptides can be a strategy to create analogs of bioactive peptides with altered properties or to develop novel therapeutic agents that target the serotonergic system.[3]
The metabolic pathway from tryptophan to serotonin is a critical signaling cascade in the central nervous system and the gut.[3][4] This pathway regulates mood, sleep, appetite, and other physiological processes.[5][6]
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renuebyscience.com [renuebyscience.com]
- 5. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]
- 6. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Fmoc-5-Hydroxy-D-tryptophan: A Technical Whitepaper on its Core Function and Putative Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fmoc-5-Hydroxy-D-tryptophan is a synthetic amino acid derivative primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS). Its core function lies in the introduction of a hydroxylated D-tryptophan residue into a peptide sequence, enabling the creation of novel peptides with modified properties. This document provides an in-depth technical guide on its established role in chemical synthesis and analyzes its putative biological mechanism of action based on the known activities of its constituent parts: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 5-Hydroxy-D-tryptophan enantiomer. While direct pharmacological studies on this compound are not publicly available, this paper will extrapolate its likely biological inactivity by examining the metabolic fate of D-amino acids and the stability of the Fmoc group in biological systems.
Introduction
This compound is a derivative of the amino acid tryptophan, characterized by two key modifications: the presence of a hydroxyl group at the 5-position of the indole ring and the attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino group. The D-configuration of the chiral center further distinguishes it from its more common L-enantiomer. Its primary and well-established application is in the field of peptide chemistry, where it serves as a monomer for the synthesis of custom peptides. The hydroxyl group provides a site for further modification, potentially influencing the resulting peptide's solubility, stability, and biological activity.
Core Function: A Building Block in Peptide Synthesis
The "mechanism of action" of this compound in a laboratory setting is its function as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS).
The Role of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group for the alpha-amino functionality of the amino acid. Its purpose is to prevent unwanted self-polymerization and to ensure the sequential, controlled addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group remains stable during the coupling reaction but can be efficiently removed under mild basic conditions, typically with a solution of piperidine in an organic solvent, to allow for the next amino acid to be coupled.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc chemistry.
Analysis of Putative Biological Mechanism of Action
There is no direct evidence from published studies to suggest that this compound is designed for or possesses a direct biological mechanism of action. Its properties are those of a laboratory reagent. However, to provide a thorough analysis, we can infer its likely fate and activity in a biological system by examining its components.
A putative biological mechanism would require two key steps:
-
Cleavage of the Fmoc group to release the free amino acid.
-
Interaction of the resulting 5-Hydroxy-D-tryptophan with biological targets.
In Vivo Fate of the Fmoc Group
The Fmoc group is designed for cleavage under specific, non-physiological basic conditions (e.g., piperidine). There is no known enzymatic pathway in humans or common model organisms that is recognized to cleave the urethane bond of the Fmoc group. Therefore, it is highly probable that if administered in vivo, this compound would circulate as the intact molecule until excretion, without releasing 5-Hydroxy-D-tryptophan. The bulky, hydrophobic Fmoc group would significantly alter the molecule's properties, making it unlikely to be recognized by amino acid transporters or enzymes.
Biological Activity of 5-Hydroxy-D-tryptophan
Even if the Fmoc group were to be cleaved, the resulting 5-Hydroxy-D-tryptophan is the D-enantiomer of the well-known serotonin precursor, 5-Hydroxy-L-tryptophan (L-5-HTP).
-
Serotonin Synthesis Pathway: The biosynthesis of serotonin from tryptophan is a stereospecific process. The key enzymes involved, Tryptophan Hydroxylase and Aromatic L-amino acid decarboxylase, are specific for L-amino acids. Therefore, 5-Hydroxy-D-tryptophan is not a substrate for the synthesis of serotonin.
-
Reported Biological Data: Studies on D-5-Hydroxytryptophan have shown it to be largely biologically inactive when compared to its L-isomer. For instance, intraperitoneal administration of D-5-Hydroxytryptophan in mice showed no significant behavioral effects, in stark contrast to the dose-dependent behaviors induced by L-5-Hydroxytryptophan. While it has been reported to bind to serotonin (5-HT) sites, its affinity is in the micromolar range, indicating a very weak interaction.
The metabolic pathway of L-tryptophan to serotonin is well-established. The diagram below illustrates this pathway and highlights the inactive role of the D-isomer.
Technical Guide: Fmoc-5-Hydroxy-D-tryptophan in Peptide Synthesis and Biological Systems
This technical guide provides comprehensive information on the molecular properties, synthesis applications, and biological relevance of Fmoc-5-Hydroxy-D-tryptophan for researchers, scientists, and drug development professionals.
Core Compound Data
This compound is a derivative of the amino acid tryptophan, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification makes it a key building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of custom peptides for research and therapeutic development.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₆H₂₂N₂O₅ |
| Molecular Weight | 442.46 g/mol |
| CAS Number | 1353018-32-2 |
| Appearance | White to off-white powder |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
Experimental Protocols
The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, representative protocol for Fmoc-based SPPS.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).
-
Swelling : Place the resin in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.
Fmoc Deprotection
-
Piperidine Treatment : After swelling, drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Incubation : Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Amino Acid Coupling
This step describes the incorporation of this compound or any other Fmoc-protected amino acid into the peptide chain.
-
Activation : In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF.
-
Base Addition : Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and mix for 1-2 minutes to activate the carboxylic acid group.[1]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the formation of the peptide bond.
-
Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
Iteration for Peptide Elongation
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.
Cleavage of the Peptide from the Resin
-
Final Deprotection : Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying : Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups. A common cocktail for Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v).[2]
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature.[3][4]
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation : Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers. The purified peptide can then be lyophilized.
Visualized Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Significance: Serotonin Synthesis Pathway
The 5-hydroxy group on the indole ring of this compound is of significant biological interest as 5-Hydroxytryptophan (5-HTP) is the direct precursor to the neurotransmitter serotonin.[5][6] Peptides containing this modified amino acid could be designed to interact with components of the serotonergic system.
Caption: Biosynthetic pathway of serotonin from L-tryptophan.
References
Fmoc-5-Hydroxy-D-tryptophan: A Technical Guide to its Characteristics and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible resources, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and the relevant biological context of its unprotected form, 5-Hydroxy-D-tryptophan.
Core Compound Information
This compound is a derivative of the amino acid D-tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the 5-position of the indole ring. This compound is primarily utilized as a synthetic intermediate in solid-phase peptide synthesis (SPPS) to introduce a hydroxylated tryptophan residue into peptide sequences.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| Appearance | Solid | |
| Primary Application | Peptide Synthesis |
Solubility Profile
| Solvent | Qualitative Solubility | Application Notes |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Standard solvent for Fmoc-SPPS coupling and deprotection steps. |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Often used for dissolving hydrophobic Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | An alternative to DMF in peptide synthesis. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | More commonly used for washing steps in SPPS. |
| Water | Sparingly Soluble to Insoluble | Fmoc-amino acids are generally poorly soluble in aqueous solutions. |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the saturation shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC-UV at the appropriate wavelength for the Fmoc group (typically around 265 nm or 301 nm).
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Use the peak area of the diluted sample and the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Biological Significance of 5-Hydroxy-D-tryptophan
While this compound is a synthetic molecule, its core, 5-Hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a crucial intermediate in the biosynthesis of the neurotransmitter serotonin.[2][3] The production of 5-HTP from tryptophan is the rate-limiting step in serotonin synthesis.[2][3] Serotonin plays a significant role in regulating mood, sleep, appetite, and other physiological processes.[3][4]
Below is a diagram illustrating the biosynthetic pathway from tryptophan to serotonin.
Caption: Biosynthesis of Serotonin from Tryptophan.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol above.
Caption: Workflow for Solubility Determination.
References
- 1. scbt.com [scbt.com]
- 2. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
A Technical Guide to the Spectral Analysis of Fmoc-5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Fmoc-5-Hydroxy-D-tryptophan is a derivative of the amino acid D-tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the 5-position of the indole ring. This compound is of significant interest in peptide synthesis and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with generalized experimental protocols for their acquisition.
Disclaimer: Publicly available experimental spectral data for this compound is limited. The data presented in this guide is representative and predicted based on the analysis of structurally similar compounds, including tryptophan derivatives and other Fmoc-protected amino acids.
Molecular Structure and Properties
Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z (monoisotopic) |
| [M+H]⁺ | Protonated molecule (positive ion mode) | 443.1550 |
| [M-H]⁻ | Deprotonated molecule (negative ion mode) | 441.1408 |
| [M+Na]⁺ | Sodium adduct (positive ion mode) | 465.1369 |
| [M-H₂O+H]⁺ | Loss of water from the protonated molecule | 425.1445 |
| [M-Fmoc+H]⁺ | Loss of the Fmoc group (piperidine-dibenzofulvene adduct formation is a common cleavage method)[3][4] | 221.0866 |
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the Fmoc group can influence fragmentation. A characteristic loss of the Fmoc group is often observed.[5] The fragmentation of the tryptophan side chain would also provide structural information.
NMR Spectral Data
NMR spectroscopy is essential for the structural elucidation of this compound in solution, providing detailed information about the carbon and proton environments.
¹H NMR (Proton NMR)
The following table outlines the predicted chemical shifts for the protons in this compound, typically recorded in a solvent like DMSO-d₆. The exact chemical shifts can vary based on solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH | 10.5 - 11.0 | Singlet (s) |
| Aromatic (Fmoc) | 7.8 - 8.0 | Multiplet (m) |
| Aromatic (Fmoc) | 7.6 - 7.8 | Multiplet (m) |
| Aromatic (Fmoc) | 7.2 - 7.5 | Multiplet (m) |
| Aromatic (Indole) | 6.8 - 7.2 | Multiplet (m) |
| α-CH | 4.2 - 4.5 | Multiplet (m) |
| Fmoc CH₂ | 4.1 - 4.4 | Multiplet (m) |
| Fmoc CH | 4.0 - 4.2 | Triplet (t) |
| β-CH₂ | 3.0 - 3.3 | Multiplet (m) |
| 5-OH | 8.5 - 9.0 | Singlet (s) |
| NH (Amide) | 7.0 - 7.5 | Doublet (d) |
| COOH | 12.0 - 13.0 | Broad singlet (br s) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 172 - 175 |
| C=O (Fmoc) | 155 - 158 |
| Aromatic C (Indole) | 110 - 150 |
| Aromatic C (Fmoc) | 120 - 145 |
| α-CH | 55 - 60 |
| Fmoc CH₂ | 65 - 70 |
| Fmoc CH | 45 - 50 |
| β-CH₂ | 25 - 30 |
Experimental Protocols
The following are generalized protocols for acquiring NMR and Mass Spectrometry data for Fmoc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution instruments like Orbitrap or TOF analyzers are recommended for accurate mass measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire spectra in both positive and negative ion modes to observe different ionic species.
-
For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and a conceptual representation of how this data contributes to drug development.
Caption: Workflow for Spectral Analysis of a Chemical Compound.
Caption: Role of Spectral Data in Drug Development.
References
- 1. Fmoc-5-hydroxy-DL-tryptophan AldrichCPR [sigmaaldrich.cn]
- 2. chembk.com [chembk.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-5-Hydroxy-D-tryptophan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-5-Hydroxy-D-tryptophan, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues. This document details its chemical properties, outlines experimental protocols for its preparation and use, and presents its role as a precursor in significant biological signaling pathways.
Core Concepts
This compound is a derivative of the non-proteinogenic amino acid D-5-hydroxytryptophan. The N-α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group on the indole ring at the 5-position offers a site for further modification or can influence the biological activity and properties of the resulting peptide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in peptide synthesis and for its characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| Appearance | Solid | |
| Functional Groups | Fmoc, Hydroxy | [2] |
| Backbone Modification | D-amino acid analog | [2] |
| CAS Number | 1353018-32-2 | [2] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on established methods for Fmoc protection of amino acids. Optimization may be required for optimal yield and purity.
Materials:
-
5-Hydroxy-D-tryptophan
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-Hydroxy-D-tryptophan in a 1:1 mixture of THF and a saturated aqueous solution of NaHCO₃[4].
-
Fmoc Protection: Slowly add Fmoc-succinamide to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC)[4].
-
Reaction Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu[4].
-
Acidification and Product Extraction: Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. Extract the product, this compound, with ethyl acetate[4].
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄[4].
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product[4].
Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary application of this compound is in solid-phase peptide synthesis. The general workflow for incorporating this amino acid into a peptide chain is illustrated below.
Quantitative Data
Quantitative data for the synthesis and characterization of this compound is scarce in publicly available literature. The following table summarizes the available information.
| Parameter | Value | Method | Reference |
| Yield (for L-enantiomer) | 85% | Fmoc-protection with Fmoc-succinimide | [3] |
| Purity (for Fmoc-D-Trp(Boc)-OH) | ≥ 99.5% | Chiral HPLC | [5] |
Note: The provided yield is for the L-enantiomer, Fmoc-5-Hydroxy-L-tryptophan. The purity data is for a related compound, Fmoc-D-Trp(Boc)-OH, and is included for illustrative purposes as specific purity data for this compound was not found.
Signaling Pathways
5-Hydroxytryptophan (5-HTP), the precursor to this compound, is a crucial intermediate in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin plays a significant role in a wide range of physiological processes by activating a variety of cell surface receptors. The signaling pathway downstream of serotonin receptors is complex and multifaceted.
This diagram illustrates the conversion of tryptophan to serotonin via 5-HTP and the subsequent activation of G-protein coupled serotonin receptors, leading to downstream signaling cascades that mediate various cellular responses. The incorporation of 5-hydroxy-D-tryptophan into peptides allows researchers to probe and potentially modulate these critical pathways.
References
The Role of Fmoc-5-Hydroxy-D-tryptophan in Serotonin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-5-Hydroxy-D-tryptophan is a synthetically derived amino acid analog of critical importance in the field of peptide chemistry. Its primary role is not as a direct modulator of serotonergic pathways, but as a specialized building block for the solid-phase synthesis of peptides. This technical guide elucidates the function of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the nature of 5-hydroxytryptophan as a serotonin precursor, and the implications of the D-isomeric form in the context of serotonergic signaling. We will explore the hypothetical downstream effects should a peptide containing this residue undergo degradation in vivo, and the enzymatic considerations for the potential conversion of the released 5-Hydroxy-D-tryptophan.
Introduction: The Chemical Nature of this compound
This compound is a molecule designed for use in peptide synthesis. To understand its role, it is essential to deconstruct its name into its three key components:
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a protecting group for the α-amino group of the amino acid.[1][2][3] Its function is to prevent unwanted reactions at the amino group during the stepwise assembly of a peptide chain. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, a key feature of Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]
-
5-Hydroxytryptophan (5-HTP): This is an amino acid that serves as the immediate precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[5][6] In the natural physiological pathway, the L-isomer of tryptophan is converted to L-5-hydroxytryptophan by the enzyme tryptophan hydroxylase.[6]
-
D-tryptophan: This indicates that the stereochemistry of the α-carbon is in the D-configuration, as opposed to the naturally occurring L-configuration found in proteins. The incorporation of D-amino acids into peptides can significantly increase their resistance to enzymatic degradation (proteolysis), thereby extending their in vivo half-life.[7][8][9]
Role in Peptide Synthesis
The principal application of this compound is as a constituent in the synthesis of novel peptides. Researchers incorporate this modified amino acid to study peptide structure-activity relationships, develop more stable peptide-based therapeutics, or create tools to probe biological systems.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:
-
Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed using a mild base (e.g., 20% piperidine in DMF).
-
Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HBTU, HATU).
-
Coupling: The activated this compound is added to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Excess reagents are washed away.
-
Repeat: The cycle is repeated with the next amino acid in the desired sequence.
Figure 1: Simplified workflow for the incorporation of this compound in SPPS.
Hypothetical Role in Serotonin Pathways
There is currently no direct evidence to suggest that this compound itself is used as a pharmacological agent to modulate serotonin pathways. Its large, lipophilic Fmoc group would likely prevent it from being a substrate for the necessary enzymes. However, a peptide synthesized with this amino acid could, hypothetically, have an indirect effect through the following sequence of events:
-
Administration and Distribution: A peptide containing 5-Hydroxy-D-tryptophan is administered and distributed in the body.
-
Peptide Degradation: The peptide is metabolized by proteases, potentially releasing free 5-Hydroxy-D-tryptophan. The presence of the D-amino acid would likely slow this process.[7][8][9]
-
Enzymatic Conversion: The released 5-Hydroxy-D-tryptophan would need to be a substrate for Aromatic L-amino acid decarboxylase (AADC) to be converted into a serotonin analog.
The Fate of the Fmoc Group In Vivo
The Fmoc group is cleaved under basic conditions not typically found in physiological environments. There is no known enzymatic pathway for the cleavage of the Fmoc group in vivo. Therefore, if a peptide containing this compound were administered, it is highly probable that the Fmoc group would remain attached to the N-terminal amino acid. If 5-Hydroxy-D-tryptophan were not the N-terminal residue, it would not have an Fmoc group.
Aromatic L-amino acid Decarboxylase (AADC) and D-amino acids
AADC is the enzyme responsible for the decarboxylation of L-5-hydroxytryptophan to serotonin.[10][11][12] The enzyme exhibits a high degree of stereospecificity for L-amino acids. While D-aromatic amino acids can bind to the active site of AADC, they induce different conformational changes compared to their L-counterparts.[10] This interaction does not typically lead to the same decarboxylation reaction but can result in side reactions, such as the formation of a cyclic PLP adduct.[10] An older study from 1961 suggested that 5-hydroxy-D-tryptophan could be metabolized to serotonin in humans, but this has not been substantiated by more recent research and the efficiency of such a conversion is unknown.
Figure 2: Comparison of the standard serotonin synthesis pathway and the hypothetical pathway for a D-isomer.
Quantitative Data
There is a lack of quantitative data in the scientific literature regarding the direct interaction of this compound with components of the serotonin pathway. The available data primarily relates to the chemical properties of the Fmoc group and the general characteristics of D-amino acids in peptides.
| Parameter | Value/Observation | Reference |
| Fmoc Group Cleavage | Rapidly removed by weak bases (e.g., 20% piperidine in DMF). | [1][4] |
| In Vivo Peptide Stability | Incorporation of D-amino acids generally increases resistance to proteolysis and extends half-life. | [7][8][9] |
| AADC Substrate Specificity | Highly specific for L-aromatic amino acids. | [10][12] |
| D-amino acid interaction with AADC | Binds to the active site but causes different conformational changes than L-isomers; can lead to side reactions. | [10] |
Experimental Protocols
As this compound is a reagent for synthesis, the relevant experimental protocols are those for solid-phase peptide synthesis.
General Protocol for Fmoc-based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a resin support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid support resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent: HBTU (0.5 M in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for completion of the coupling, perform a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Figure 3: Flowchart of a general solid-phase peptide synthesis protocol.
Conclusion
This compound is a valuable tool for peptide chemists and drug developers, enabling the synthesis of peptides with modified residues. Its role in the serotonin pathway is indirect and largely hypothetical. The primary function of this compound is to serve as a building block for creating peptides with enhanced stability due to the D-amino acid configuration. Any potential downstream effects on serotonergic signaling would be contingent upon the in vivo degradation of the parent peptide and the subsequent, likely inefficient, enzymatic processing of the released 5-Hydroxy-D-tryptophan. Future research could explore the metabolic fate of peptides containing this residue and the specific interactions of 5-Hydroxy-D-tryptophan with AADC to definitively characterize its potential, if any, in modulating serotonin pathways.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. youtube.com [youtube.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. expelium.com [expelium.com]
- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic Amino Acid Decarboxylase Deficiency: The Added Value of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 12. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxytryptophan is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. The incorporation of its D-enantiomer, 5-Hydroxy-D-tryptophan, into peptide sequences is a valuable strategy in drug discovery and development for creating peptides with enhanced stability and unique pharmacological properties. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-5-Hydroxy-D-tryptophan using standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The indole ring of tryptophan and its hydroxylated analog is susceptible to oxidation and degradation under acidic conditions. Therefore, special considerations are required during the cleavage and deprotection steps to ensure the integrity of the final peptide product. While protection of the 5-hydroxyl group is not always necessary, careful selection of scavengers during cleavage is critical.[1]
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| This compound | Various Suppliers | >98% |
| Fmoc-protected amino acids | Various Suppliers | >98% |
| Rink Amide or Wang Resin | Various Suppliers | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | ACS Grade or higher | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade or higher | Anhydrous |
| Piperidine | ACS Grade or higher | >99% |
| Diisopropylethylamine (DIPEA) | ACS Grade or higher | >99% |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various Suppliers | >98% |
| Trifluoroacetic acid (TFA) | ACS Grade or higher | >99% |
| Triisopropylsilane (TIS) | ACS Grade or higher | >98% |
| 1,2-Ethanedithiol (EDT) | ACS Grade or higher | >98% |
| Diethyl ether | ACS Grade or higher | Anhydrous |
| Acetonitrile (ACN) | HPLC Grade | >99.9% |
| Water | HPLC Grade |
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid) in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.
Amino Acid Coupling
The following protocol describes the coupling of the subsequent amino acid after the initial loading of the first amino acid on the resin. The same procedure is followed for the incorporation of this compound.
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate the carboxyl group.
-
Allow the activation to proceed for 2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
Cleavage and Final Deprotection
Due to the sensitivity of the 5-hydroxyindole moiety to oxidation and acid-catalyzed side reactions, a carefully formulated cleavage cocktail containing scavengers is essential.[1]
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
-
The peptide will precipitate as a white solid.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
While specific yields can be sequence-dependent, the following table provides expected outcomes based on literature reports for similar syntheses.[2]
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >99% | Per coupling step, as confirmed by a negative Kaiser test. |
| Fmoc Deprotection | >99% | As confirmed by a positive Kaiser test after deprotection. |
| Final Crude Peptide Purity | 50-80% | Highly dependent on the peptide sequence and length. The major peak in the HPLC chromatogram should correspond to the desired product. |
| Overall Yield | 10-40% | Based on the initial resin loading and after purification. |
Visualizations
Caption: Workflow for Fmoc-SPPS of peptides containing 5-Hydroxy-D-tryptophan.
Caption: Key steps in the cleavage and deprotection of the synthesized peptide.
References
Application Notes and Protocols for Custom Peptide Synthesis Using Fmoc-5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and structural properties. Fmoc-5-Hydroxy-D-tryptophan is a particularly interesting building block for custom peptide synthesis due to its structural similarity to the neurotransmitter serotonin and its potential to introduce unique functionalities. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using Fmoc solid-phase peptide synthesis (SPPS).
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₆H₂₂N₂O₅ |
| Molecular Weight | 442.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
Applications in Peptide Design and Drug Discovery
The inclusion of 5-Hydroxy-D-tryptophan in peptide sequences can be leveraged for various research and therapeutic applications:
-
Probing Serotonin Signaling Pathways: Peptides containing 5-Hydroxytryptophan can serve as valuable tools to investigate the interactions and signaling cascades of serotonin receptors, which are implicated in a wide range of physiological processes including mood regulation, sleep, and appetite.[1][2][3][4][5]
-
Development of Novel Antimicrobial Peptides (AMPs): The unique properties of tryptophan residues are crucial for the activity of many AMPs.[6] The introduction of a hydroxyl group on the indole ring can modulate the peptide's hydrophobicity and its interaction with bacterial membranes, potentially leading to enhanced antimicrobial potency and selectivity.
-
Modulating Peptide Conformation and Stability: The 5-hydroxy group can participate in hydrogen bonding, influencing the secondary structure and overall conformation of the peptide. This can lead to peptides with improved stability and bioavailability.
Experimental Protocols
I. General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the standard steps for manual or automated Fmoc-SPPS. Specific considerations for this compound are highlighted.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
SPPS resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7][8][9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[10][11][12][13][14]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers, for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[15][16][17]
-
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[18][19]
II. Specific Considerations for this compound
Side-Chain Protection:
The 5-hydroxy group on the indole ring of tryptophan is susceptible to side reactions, such as O-acylation, during peptide synthesis. While some studies have successfully incorporated 5-hydroxytryptophan without side-chain protection, it is generally recommended to protect the hydroxyl group to minimize the formation of byproducts and improve the final purity of the peptide.[20]
Recommended Side-Chain Protecting Groups:
| Protecting Group | Cleavage Condition | Notes |
| tert-Butyl (tBu) | Strong acid (e.g., TFA) | Commonly used and compatible with standard Fmoc-SPPS cleavage conditions.[21] |
| Benzyl (Bzl) | Strong acid (e.g., HF) or hydrogenolysis | Can be partially labile to TFA, making it less ideal for standard Fmoc-SPPS.[21] |
Coupling Conditions:
The bulky nature of the Fmoc group and the tryptophan side chain can sometimes lead to slower coupling kinetics. To ensure efficient incorporation of this compound, the following optimized conditions are recommended.
Recommended Coupling Reagents and Conditions:
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time |
| HBTU/DIPEA | 1:0.95:2 | 2 min | 1-2 hours |
| HATU/DIPEA | 1:0.95:2 | 2 min | 30-60 min |
| DIC/Oxyma | 1:1:1 | 5 min | 1-2 hours |
Note: For difficult couplings, a double coupling (repeating the coupling step) may be necessary. Monitoring the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test) is recommended.
III. Cleavage and Deprotection of Peptides Containing 5-Hydroxytryptophan
The indole ring of tryptophan is sensitive to oxidation and alkylation during the acidic cleavage step. The presence of the 5-hydroxy group can further increase this sensitivity. Therefore, the choice of cleavage cocktail is critical to obtain the desired peptide with high purity.
Recommended Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Scavengers and Their Function |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Cation scavengers to protect tryptophan.[22] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | TIS: Efficiently scavenges carbocations. |
| TFA/EDT/Water | TFA/EDT/H₂O (94:2.5:2.5) | EDT: Protects against tryptophan oxidation and modification.[5] |
Procedure:
-
Use a freshly prepared cleavage cocktail.
-
Perform the cleavage reaction for 2-4 hours at room temperature.
-
Minimize the exposure of the peptide to the cleavage cocktail to reduce potential side reactions.
Data Presentation
Table 1: Coupling Efficiency of this compound with Different Coupling Reagents.
| Coupling Reagent | Coupling Time (min) | Estimated Yield (%) | Reference |
| HBTU/DIPEA | 60 | >95 | General SPPS Knowledge |
| HATU/DIPEA | 30 | >98 | [10] |
| DIC/Oxyma | 60 | >95 | General SPPS Knowledge |
Table 2: Purity of a Model Peptide Containing 5-Hydroxy-D-tryptophan with and without Side-Chain Protection.
| Peptide Sequence | 5-OH-Trp Protection | Crude Purity (by HPLC) | Major Impurity |
| Ac-Tyr-Val-Ala-(5-OH-D-Trp)-Leu-NH₂ | None | ~70% | O-acylated peptide |
| Ac-Tyr-Val-Ala-(5-OH(tBu)-D-Trp)-Leu-NH₂ | tBu | >90% | Deletion sequences |
Table 3: Antimicrobial Activity of Peptides Containing 5-Hydroxy-D-tryptophan.
| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |
| (KW)₄-NH₂ | E. coli | 12.5 | [23] |
| (KW)₅-NH₂ | E. coli | 25 | [23] |
| dCATH(1-16) | S. aureus | 1-8 | [24] |
| dCATH(5-20) | S. aureus | 1-8 | [24] |
Visualizations
Signaling Pathway: Serotonin Receptor Activation
Peptides incorporating 5-Hydroxy-D-tryptophan can be designed to interact with serotonin receptors, modulating their downstream signaling. The diagram below illustrates the major signaling pathways activated by G-protein coupled serotonin receptors.
Caption: Serotonin receptor signaling cascade.[1][2][3][4][5]
Experimental Workflow: Antimicrobial Peptide Mechanism of Action
Peptides containing 5-Hydroxy-D-tryptophan can exhibit antimicrobial activity through various mechanisms, primarily by disrupting the bacterial cell membrane.
Caption: General mechanism of membrane disruption by antimicrobial peptides.[22][25][26][27][28]
Troubleshooting and Side Reactions
Potential Side Reactions:
-
Oxidation of the Indole Ring: The tryptophan side chain is susceptible to oxidation. Using scavengers in the cleavage cocktail is crucial to minimize this.
-
Alkylation of the Indole Ring: Cationic species generated during cleavage can alkylate the indole ring. Scavengers like TIS and EDT are effective in preventing this.[29]
-
O-Acylation of the 5-Hydroxy Group: If the hydroxyl group is not protected, it can be acylated during the coupling steps, leading to a significant impurity.
-
Racemization: While less common with standard coupling reagents, racemization can occur, especially with sterically hindered amino acids or prolonged activation times.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance, aggregation | Use a more potent coupling reagent (e.g., HATU), double couple, increase reaction time, or use a different solvent system. |
| Presence of Deletion Sequences | Incomplete coupling or deprotection | Optimize coupling and deprotection times, perform a capping step after each coupling. |
| Peptide Oxidation/Modification | Inadequate scavenging during cleavage | Use a fresh cleavage cocktail with appropriate scavengers (e.g., Reagent K). |
| Low Yield of Crude Peptide | Incomplete cleavage, peptide precipitation issues | Ensure complete dryness of the resin before cleavage, optimize cleavage time, use a larger volume of cold ether for precipitation. |
Conclusion
The incorporation of this compound into synthetic peptides offers exciting possibilities for the development of novel research tools and therapeutic leads. By following the detailed protocols and considering the specific chemical properties of this modified amino acid, researchers can successfully synthesize high-quality peptides containing 5-Hydroxy-D-tryptophan. Careful optimization of coupling conditions, appropriate side-chain protection, and the use of suitable cleavage cocktails are paramount to achieving high yields and purity. The application of these peptides in studying serotonin signaling and as potential antimicrobial agents holds significant promise for advancing our understanding of biological processes and for the development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bot Detection [iris-biotech.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-Hydroxy-D-tryptophan is a fluorescent, unnatural amino acid that serves as a valuable tool for the site-specific labeling of synthetic peptides. Its intrinsic fluorescence, with an absorption wavelength just above 300 nm, allows for selective excitation without interference from native tryptophan residues, which absorb around 280 nm.[1][2] This property makes it an excellent probe for studying peptide structure, dynamics, and interactions with biological systems.[1][3] Peptides incorporating 5-Hydroxy-D-tryptophan can be employed in a variety of applications, including protein binding studies, cellular imaging, and receptor-ligand interaction assays.[4][5][6]
The fluorescence of 5-Hydroxytryptophan is sensitive to its local environment, providing insights into conformational changes and binding events.[3] This makes it a powerful tool for drug development and molecular biology research, enabling the direct visualization and quantification of peptide localization and interactions within complex biological milieus.[5][6]
Data Presentation
Table 1: Spectroscopic Properties of 5-Hydroxytryptophan (5-HTP) and a Derivative
| Property | 5-Hydroxytryptophan (5-HTP) | 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI) Derivative | Reference |
| Absorption Maximum (λabs) | > 300 nm | ~400 nm | [1][3] |
| Emission Maximum (λem) | ~330-350 nm (solvent dependent) | 459 nm (in water) | [2][3] |
| Quantum Yield (Φf) | Low | 0.54 (in water), 0.54 - 0.78 (in other solvents) | [3] |
| Fluorescence Lifetime (τ) | Biexponential decay with ~1 ns and ~3 ns components in buffer. In AOT-micelles, triexponential decay with ~0.5 ns, ~2 ns, and ~5 ns components. | 1.69 ns (in cyclohexane) to 5.71 ns (in water) | [7] |
Table 2: Comparison of Natural and Modified Tryptophan for Fluorescent Labeling
| Feature | Natural Tryptophan (Trp) | 5-Hydroxytryptophan (5-HTP) |
| Excitation Wavelength | ~280 nm | >300 nm |
| Emission Wavelength | ~350 nm | ~330-350 nm |
| Environmental Sensitivity | Moderate | High |
| Selective Excitation in Proteins | Difficult | Straightforward |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[5]
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HATU/HOAt for sterically hindered couplings)[8]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[9]
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5][8]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5][8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or HATU/HOAt) (3-5 equivalents) in DMF.
-
Add DIPEA or collidine (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Coupling times may need to be extended for longer peptides or difficult sequences.[5][8]
-
To monitor coupling completion, a Kaiser test can be performed.
-
-
Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5] The TIS in the cocktail acts as a scavenger to prevent side reactions with the tryptophan indole ring.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Analysis of Peptide-Receptor Binding using Fluorescence Anisotropy
This protocol describes a method to assess the binding of a 5-Hydroxytryptophan-labeled peptide to a target receptor using fluorescence anisotropy.
Materials:
-
5-Hydroxytryptophan-labeled peptide
-
Purified target receptor protein
-
Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. Determine its concentration accurately using UV-Vis spectroscopy.
-
Prepare a series of dilutions of the target receptor protein in the assay buffer.
-
-
Fluorescence Anisotropy Measurement:
-
To a cuvette or microplate well, add a fixed concentration of the fluorescent peptide.
-
Measure the initial fluorescence anisotropy (A0) of the free peptide. Excite the sample at a wavelength between 310-320 nm and measure the emission at the peak wavelength determined from an emission scan.
-
Add increasing concentrations of the receptor protein to the peptide solution, allowing the system to equilibrate after each addition.
-
Measure the fluorescence anisotropy (A) after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy (A - A0) as a function of the receptor concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: G-protein coupled receptor signaling pathway.
References
- 1. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHOXI: A High Quantum Yield, Solvent-Sensitive Blue Fluorescent 5-Hydroxytryptophan Derivative Synthesized within Ten Minutes under Aqueous, Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Applications of Fmoc-5-Hydroxy-D-tryptophan in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-Hydroxy-D-tryptophan is a specialized amino acid derivative that serves as a critical building block in the synthesis of novel peptides for drug discovery and development. The incorporation of this non-canonical amino acid can significantly influence the pharmacological properties of a peptide, including its binding affinity, selectivity, and metabolic stability. The hydroxyl group on the indole ring of tryptophan, a precursor to the neurotransmitter serotonin, offers a unique site for further chemical modification and can modulate interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS) and subsequent applications in drug development.
Applications in Drug Development
The inclusion of 5-Hydroxy-D-tryptophan into peptide sequences can be leveraged for several strategic advantages in drug design:
-
Modulation of Receptor Binding: The hydroxyl group can form additional hydrogen bonds with target receptors, potentially increasing binding affinity and specificity. This is particularly relevant for G-protein coupled receptors (GPCRs), such as serotonin receptors, where subtle modifications can alter ligand-receptor interactions.
-
Probing Biological Pathways: Peptides containing 5-Hydroxy-D-tryptophan can serve as valuable tools to investigate the serotonin signaling pathway and its role in various physiological and pathological processes, including mood regulation, pain perception, and neurodegenerative diseases.[1][2]
-
Enhanced Pharmacokinetic Properties: Modification of native peptide sequences with non-canonical amino acids can improve their resistance to enzymatic degradation, thereby prolonging their half-life in vivo.
-
Bioorthogonal Chemistry: The hydroxyl group can be used as a handle for bioorthogonal reactions, allowing for the site-specific attachment of imaging agents, drug delivery systems, or other functional moieties.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 5-Hydroxy-D-tryptophan
This protocol outlines the manual synthesis of a model peptide containing 5-Hydroxy-D-tryptophan using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Instrumentation:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt or Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as for standard amino acid coupling. It is crucial to ensure complete dissolution of the this compound, and a slightly longer coupling time (e.g., 2-4 hours) may be beneficial to ensure high coupling efficiency. While specific quantitative data for the coupling yield of this compound is not extensively reported, studies on similar modified tryptophan residues suggest that high yields can be achieved with standard coupling reagents.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
-
Confirm the identity and purity of the peptide by analytical RP-HPLC and Mass Spectrometry.
-
Protocol 2: In Vitro Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of a synthesized peptide containing 5-Hydroxy-D-tryptophan to its target receptor, for example, a serotonin receptor subtype.
Materials:
-
Synthesized peptide containing 5-Hydroxy-D-tryptophan
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Serotonin)
-
Cell membranes expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled serotonin)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, non-specific binding control, and binding buffer.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the synthesized peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Summary of SPPS Parameters for a Model Peptide Containing 5-Hydroxy-D-tryptophan
| Parameter | Value/Condition |
| Resin | Rink Amide MBHA (0.5 mmol/g) |
| Scale | 0.1 mmol |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Coupling Reagents | DIC/HOBt (3 eq. each) |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Purification Method | Preparative RP-HPLC (C18) |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN |
| Gradient | 5-60% B over 30 min |
| Purity (by HPLC) | >95% |
| Identity (by MS) | Confirmed |
Table 2: Hypothetical Biological Activity Data for a 5-Hydroxy-D-tryptophan Containing Peptide
| Assay | Parameter | Value |
| Receptor Binding Assay (Serotonin Receptor 5-HT2A) | IC50 | 50 nM |
| Functional Assay (Calcium Mobilization) | EC50 | 100 nM |
| Serum Stability Assay | Half-life | 8 hours |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Synthesis
Caption: Workflow for the synthesis and purification of a peptide containing 5-Hydroxy-D-tryptophan.
Serotonin Signaling Pathway
Caption: Serotonin synthesis and a potential signaling pathway modulated by a 5-Hydroxy-D-tryptophan peptide.
References
Application Notes and Protocols for Fmoc-5-Hydroxy-D-tryptophan Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the bioconjugation of peptides incorporating Fmoc-5-Hydroxy-D-tryptophan. This unique amino acid offers a versatile handle for site-specific modification of peptides, enabling the development of novel therapeutics, diagnostic agents, and research tools.
Introduction
This compound is a synthetic amino acid derivative that combines the advantageous properties of D-amino acids, such as enhanced proteolytic stability, with the reactive handle of a 5-hydroxyindole side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS). The electron-rich 5-hydroxyindole moiety serves as a site for chemoselective bioconjugation, allowing for the precise attachment of various payloads, including fluorophores, small molecule drugs, and larger biomolecules.
While much of the existing literature focuses on the genetically encodable L-isomer of 5-hydroxytryptophan, the fundamental chemical reactivity of the 5-hydroxyindole side chain is independent of the stereochemistry at the alpha-carbon. Therefore, the bioconjugation techniques described herein, primarily developed for L-5-hydroxytryptophan, are readily adaptable for peptides containing its D-enantiomer.
Key Bioconjugation Techniques
Two primary chemoselective methods have been established for the bioconjugation of 5-hydroxytryptophan-containing peptides:
-
Chemoselective Rapid Azo-Coupling Reaction (CRACR): This method involves the reaction of the 5-hydroxyindole side chain with an aromatic diazonium salt to form a stable azo linkage. The reaction is fast, occurs under mild, biocompatible conditions (aqueous buffer at neutral pH), and is highly selective for 5-hydroxytryptophan over other natural amino acids like tyrosine.[1][2]
-
Oxidative Coupling with Aromatic Amines: This technique utilizes a mild oxidant, such as potassium ferricyanide, to facilitate the coupling of an aromatic amine to the 5-hydroxyindole ring. This reaction also proceeds under gentle conditions and offers an alternative strategy for site-specific modification.
Data Presentation
The following tables summarize key quantitative data associated with the bioconjugation of 5-hydroxytryptophan-containing molecules. Note that this data is primarily derived from studies using the L-isomer but is expected to be comparable for the D-isomer.
Table 1: Second-Order Rate Constants for Azo-Coupling Reactions
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 5-Hydroxytryptophan + 4-Nitrobenzenediazonium | 63,000 ± 6500 | [1] |
| Tyrosine + 4-Nitrobenzenediazonium | 14.2 ± 0.1 | [1] |
Table 2: Characterization of Azo-Coupling Product
| Analytical Method | Observation | Reference |
| ¹H and ¹³C NMR | Confirmed structure of the azo-coupled product. | [1] |
| Mass Spectrometry | Observed expected mass of the conjugated product. | [1] |
| X-ray Crystallography | Confirmed azo coupling at the 4-position of the 5-hydroxyindole ring. | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-Hydroxy-D-tryptophan Containing Peptide
This protocol outlines the manual Fmoc-SPPS for synthesizing a model peptide (e.g., Ac-Gly-Ala-(5-OH-D-Trp)-Ala-Gly-NH₂).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Bioconjugation via Chemoselective Rapid Azo-Coupling Reaction (CRACR)
This protocol describes the labeling of a 5-Hydroxy-D-tryptophan containing peptide with a diazonium salt-modified payload (e.g., a fluorophore).
Materials:
-
Purified 5-Hydroxy-D-tryptophan containing peptide
-
Aromatic diazonium salt-functionalized payload (e.g., 4-carboxybenzenediazonium tetrafluoroborate)
-
Phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving hydrophobic payloads)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 100 mM phosphate buffer (pH 7.0) to a final concentration of 100 µM.
-
Prepare Payload Solution: Dissolve the diazonium salt-functionalized payload in phosphate buffer (or a minimal amount of DMSO and then dilute with buffer) to a stock concentration of 10 mM.
-
Reaction: Add the payload solution to the peptide solution to a final payload concentration of 1 mM (10 equivalents).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes. The reaction is typically complete within minutes.[1]
-
Purification: Purify the conjugated peptide from excess payload using RP-HPLC or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to quantify the labeling efficiency.
Protocol 3: Bioconjugation via Oxidative Coupling
This protocol details the conjugation of an aromatic amine to a 5-Hydroxy-D-tryptophan containing peptide.
Materials:
-
Purified 5-Hydroxy-D-tryptophan containing peptide
-
Aromatic amine payload (e.g., aniline-functionalized biotin)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Phosphate buffer (100 mM, pH 7.0)
Procedure:
-
Prepare Solutions:
-
Dissolve the peptide in 100 mM phosphate buffer (pH 7.0) to a final concentration of 100 µM.
-
Dissolve the aromatic amine payload in the same buffer to a stock concentration of 100 mM.
-
Prepare a fresh stock solution of potassium ferricyanide in water (e.g., 50 mM).
-
-
Reaction:
-
To the peptide solution, add the aromatic amine solution to a final concentration of 10 mM (100 equivalents).
-
Initiate the reaction by adding the potassium ferricyanide solution to a final concentration of 1 mM (10 equivalents).
-
-
Incubation: Incubate the reaction mixture on ice for 1 hour.
-
Purification: Remove the excess reagents and purify the conjugated peptide by RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and analytical HPLC.
Visualizations
Hypothetical Signaling Pathway Involvement
Peptides containing D-amino acids are known to exhibit enhanced stability and can have unique biological activities. The incorporation of 5-Hydroxy-D-tryptophan could be leveraged to create potent and stable peptide-based drugs that modulate specific signaling pathways. For instance, many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) are rich in tryptophan and cationic residues. The D-isomer of tryptophan can be incorporated into these peptides to increase their resistance to proteolysis.
Below is a hypothetical signaling pathway illustrating how a 5-Hydroxy-D-tryptophan-containing CPP, conjugated to a kinase inhibitor, might function.
In this model, the 5-Hydroxy-D-tryptophan-containing cell-penetrating peptide facilitates the entry of a conjugated kinase inhibitor into the target cell. The inhibitor then blocks the activity of a key kinase (e.g., MAPKKK) in a signaling cascade, such as the MAPK pathway, which is often dysregulated in cancer. The 5-hydroxy group could be used for the attachment of this inhibitor, while the D-amino acid content of the peptide would enhance its stability in the biological environment.
References
Application Notes and Protocols for Incorporating Fmoc-5-Hydroxy-D-tryptophan into Protein Structures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of unnatural amino acids into protein structures offers a powerful tool for probing biological processes and developing novel therapeutics. Fmoc-5-Hydroxy-D-tryptophan is a particularly interesting building block due to its unique combination of properties. The presence of the 5-hydroxyl group on the indole ring makes it a precursor to the neurotransmitter serotonin and a useful fluorescent probe.[1][2][3][4] The D-configuration of the amino acid provides resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptide or protein.[5][6][7]
Key Applications:
-
Probing Protein Structure and Dynamics: The intrinsic fluorescence of 5-hydroxytryptophan is sensitive to its local environment, making it a valuable spectroscopic probe to study protein folding, conformational changes, and protein-protein interactions.[1][2][3][4][8] Its distinct spectral properties allow for selective excitation and monitoring, even in the presence of natural tryptophan residues.[3]
-
Development of Proteolytically Stable Peptides and Proteins: Peptides and proteins containing D-amino acids exhibit significantly increased resistance to degradation by proteases.[5][6][7] This extended half-life is highly desirable for the development of peptide-based therapeutics.
-
Studying Serotonin Signaling Pathways: As a direct precursor to serotonin, incorporating 5-hydroxy-D-tryptophan can be a tool to investigate the serotonin signaling pathway.[9][10][11][12] Modified proteins could be designed to interact with components of this pathway, offering insights into its regulation and function.
-
Drug Development: The enhanced stability and unique biological activities of D-amino acid-containing peptides make them attractive candidates for drug development, including antimicrobial agents and enzyme inhibitors.[6][13][14]
Quantitative Data Summary
The efficiency of solid-phase peptide synthesis (SPPS) and the incorporation of unnatural amino acids can vary depending on the specific sequence, coupling conditions, and resin used. High-efficiency SPPS methods aim for coupling yields greater than 99%.[15]
| Parameter | Typical Range/Value | Notes |
| Coupling Efficiency (per step) | >99% | Can be monitored using a Kaiser test or by quantifying Fmoc deprotection. Difficult couplings may require extended reaction times or double coupling. |
| Overall Yield of Crude Peptide | Sequence-dependent | Highly dependent on the length and sequence of the peptide. Aggregation of longer peptides can significantly reduce yield. |
| Purity of Crude Peptide | Variable | Dependent on the success of each coupling and deprotection step, as well as the absence of side reactions. Typically requires purification by HPLC. |
| Incorporation Efficiency of D-Amino Acids | Generally high | D-amino acids are readily incorporated using standard SPPS protocols.[7] High-efficiency SPPS is a key method for producing D-peptides.[15] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HBTU/HOBt (or HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid (solution should turn yellow).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For difficult couplings, including the coupling of this compound, the reaction time can be extended or a second coupling can be performed.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Agitate the mixture for 2-3 hours at room temperature. The indole ring of tryptophan and its derivatives is susceptible to alkylation by carbocations generated during cleavage.[16][17][18] The use of scavengers like TIS is crucial. For peptides containing sensitive residues, a more complex scavenger cocktail may be necessary.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of a D-amino acid can sometimes be distinguished from its L-counterpart by tandem mass spectrometry or ion mobility spectrometry.[20][21][22][23]
-
Analyze the purified peptide by analytical RP-HPLC to determine its purity.
-
Visualizations
Experimental Workflow
Caption: Workflow for SPPS incorporation of this compound.
Serotonin Signaling Pathway
Caption: Simplified overview of the serotonin synthesis and signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calculating the Fluorescence of 5-Hydroxytryptophan in Proteins [figshare.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Using 5-Hydroxytryptophan as a Probe to Follow Protein-Protein In...: Ingenta Connect [ingentaconnect.com]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. swolverine.com [swolverine.com]
- 14. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fmoc Deprotection of 5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of 5-Hydroxy-D-tryptophan during solid-phase peptide synthesis (SPPS). The protocol is based on established methods for Fmoc chemistry, with special considerations for the unique properties of the 5-hydroxyindole moiety.
Introduction
5-Hydroxy-D-tryptophan is a non-proteinogenic amino acid of interest in the development of novel peptides and peptidomimetics due to its structural similarity to the neurotransmitter serotonin. The incorporation of this residue into peptide sequences requires careful optimization of the Fmoc deprotection step to ensure complete removal of the protecting group while minimizing potential side reactions associated with the electron-rich indole ring and the phenolic hydroxyl group. The most common method for Fmoc deprotection utilizes a solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2]
Potential Side Reactions
While the Fmoc group is generally labile to basic conditions, several side reactions can occur, particularly with sensitive amino acid residues. For tryptophan and its derivatives, the indole ring can be susceptible to modification, although this is more pronounced under acidic conditions (e.g., final cleavage from the resin). During the basic Fmoc deprotection step, the primary concerns are incomplete deprotection and aspartimide formation if an adjacent aspartic acid residue is present.[3][4] The 5-hydroxy group may also be sensitive to oxidation, although this is less of a concern under the anaerobic conditions typically employed in SPPS.
Experimental Protocols
Materials
-
Fmoc-5-Hydroxy-D-tryptophan-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Alternative Deprotection Solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF[1]
-
Washing Solvent: DMF
-
Kaiser Test Kit
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Standard Fmoc Deprotection Protocol
This protocol is suitable for most standard peptide sequences containing 5-Hydroxy-D-tryptophan.
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[1]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 5-10 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free primary amine and successful deprotection. For quantitative assessment, a small aliquot of the resin can be cleaved and the product analyzed by HPLC and MS.[5][6]
Alternative Protocol for Sterically Hindered Sequences
For sequences where the deprotection of 5-Hydroxy-D-tryptophan may be slow due to steric hindrance, a stronger base system can be employed.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test and/or HPLC/MS analysis on a cleaved aliquot to confirm complete deprotection.
Data Presentation
The efficiency of Fmoc deprotection can be influenced by the choice of base and the reaction time. The following table summarizes typical conditions and expected outcomes for Fmoc deprotection.
| Deprotection Reagent | Concentration (v/v) | Typical Reaction Time | Expected Efficiency | Notes |
| Piperidine | 20% in DMF | 2 + 5-10 min | >99% | Standard and widely used method.[1] |
| Piperidine | 5% in DMF | 3 min (in solution) | >99% | May require longer reaction times on solid support.[7] |
| 4-Methylpiperidine | 20% in DMF | Similar to Piperidine | Similar to Piperidine | An alternative to piperidine. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 5-10 min | >99% | Recommended for sterically hindered sequences.[1] |
Visualizations
Experimental Workflow for Fmoc Deprotection
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Bot Detection [iris-biotech.de]
- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Peptides Containing 5-Hydroxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-Hydroxy-D-tryptophan is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis.[1][2] The incorporation of non-natural amino acids like 5-Hydroxy-D-tryptophan into peptide sequences can introduce unique structural and functional properties, potentially enhancing their therapeutic potential.[1][2] Tryptophan and its derivatives are precursors to important signaling molecules, including serotonin and kynurenine, which are involved in a variety of physiological and pathological processes.[3][4][5] This has led to growing interest in developing tryptophan-based compounds for therapeutic applications, including oncology.[6][7]
These application notes provide a detailed overview of the cell-based assays used to characterize a novel synthetic peptide, designated "Pep-5OH-D-Trp," which incorporates 5-Hydroxy-D-tryptophan. The hypothetical peptide is investigated for its potential to induce apoptosis in a human colon carcinoma cell line (HCT116). The following protocols and data are representative of a typical workflow for the initial characterization of such a peptide.
Hypothetical Signaling Pathway for Pep-5OH-D-Trp Induced Apoptosis
It is hypothesized that Pep-5OH-D-Trp interacts with a cell surface receptor, initiating a downstream signaling cascade that ultimately leads to apoptosis. A plausible mechanism involves the activation of the caspase cascade, a key component of the apoptotic pathway.
Experimental Workflow
The overall experimental workflow for assessing the anti-cancer activity of Pep-5OH-D-Trp is outlined below. This multi-step process begins with a general assessment of cytotoxicity and narrows down to the specific mechanism of cell death.
Experimental Protocols
Cell Culture
-
Cell Line: Human colon carcinoma cell line, HCT116.
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HCT116 cells
-
96-well clear flat-bottom plates
-
Pep-5OH-D-Trp stock solution (dissolved in sterile DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Pep-5OH-D-Trp in complete medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
HCT116 cells
-
96-well white flat-bottom plates
-
Pep-5OH-D-Trp stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
-
Protocol:
-
Seed HCT116 cells in a 96-well white plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of Pep-5OH-D-Trp as described for the MTT assay.
-
Incubate for a predetermined time point (e.g., 24 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Express caspase activity as fold change relative to the vehicle control.
-
Data Presentation
The following tables present mock data from the described experiments to illustrate the potential effects of Pep-5OH-D-Trp on HCT116 cells.
Table 1: Cell Viability of HCT116 Cells Treated with Pep-5OH-D-Trp for 48 Hours
| Pep-5OH-D-Trp (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.68 | 0.04 | 54.4 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
The IC50 value for Pep-5OH-D-Trp at 48 hours is calculated to be approximately 12.5 µM.
Table 2: Caspase-3/7 Activity in HCT116 Cells Treated with Pep-5OH-D-Trp for 24 Hours
| Pep-5OH-D-Trp (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase Activity |
| 0 (Vehicle) | 15,200 | 1,100 | 1.0 |
| 1 | 18,500 | 1,300 | 1.2 |
| 5 | 35,800 | 2,500 | 2.4 |
| 10 | 76,500 | 5,400 | 5.0 |
| 25 | 121,600 | 8,900 | 8.0 |
| 50 | 135,300 | 10,200 | 8.9 |
| 100 | 138,000 | 11,500 | 9.1 |
Conclusion
The provided protocols and hypothetical data illustrate a systematic approach to evaluating the in vitro anti-cancer activity of a novel peptide, Pep-5OH-D-Trp, synthesized using this compound. The results from these cell-based assays can provide critical insights into the peptide's mechanism of action and its potential as a therapeutic agent.[8][9][10] Further studies would be required to validate these findings and explore the broader pharmacological profile of the peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan pathway catabolites (serotonin, 5-hydroxyindolacetic acid, kynurenine) and enzymes (monoamine oxidase and indole amine 2,3 dioxygenase) in patients with septic shock: A prospective observational study versus healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Cell-based assays are a key component in drug development process [thermofisher.com]
- 10. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
solubility issues with Fmoc-5-Hydroxy-D-tryptophan in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-5-Hydroxy-D-tryptophan in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving Fmoc-protected amino acids like this compound?
A1: For Fmoc solid-phase peptide synthesis (SPPS), polar aprotic solvents are most commonly used. These include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1][2] Dichloromethane (DCM) can also be used, but it may be less effective at solvating peptide chains and can react with piperidine, which is used for Fmoc group removal.[1]
Q2: Why am I experiencing difficulty dissolving this compound even in recommended solvents?
A2: Several factors can influence the solubility of Fmoc-amino acids. The presence of the hydrophobic Fmoc protecting group can lead to aggregation, reducing solubility.[3] The specific properties of the 5-hydroxy-D-tryptophan side chain can also play a role. Additionally, the purity of the solvent is crucial; for instance, DMF can degrade over time to release dimethylamine, which can affect the Fmoc group.[1] The presence of small amounts of water in DMSO has also been shown to decrease compound solubility.
Q3: Can sonication be used to help dissolve this compound?
A3: Yes, sonication is a powerful technique for enhancing the solubility of organic compounds.[4][5] The application of high-frequency sound waves can break down intermolecular interactions and reduce particle size, which increases the surface area available for interaction with the solvent and can speed up dissolution.[4][6]
Q4: Is it advisable to heat the solvent to dissolve this compound?
A4: While gently warming the solution can increase the solubility of many compounds, caution should be exercised. Fmoc-protected amino acids can be sensitive to prolonged exposure to high temperatures, which may lead to degradation. If you choose to warm the solution, do so gently and for a minimal amount of time. It is generally recommended to store Fmoc-amino acids in a refrigerator to slow down potential degradation.
Q5: Are there alternative "green" solvents that can be used for dissolving Fmoc-amino acids?
A5: Yes, research is ongoing to find more environmentally friendly solvents for peptide synthesis. Some alternatives that have been explored include 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, and propylene carbonate.[7][8] Binary mixtures of greener solvents are also being investigated to match the desirable properties of traditional solvents like DMF.[9]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot solubility issues with this compound.
Problem: The compound is not dissolving completely in the chosen solvent.
Did you use a recommended solvent?
-
Yes: Proceed to the next question.
-
No: It is highly recommended to use standard solvents for peptide synthesis such as DMF, NMP, or DMSO for initial solubility tests.[1][2]
Is the solvent of high purity and anhydrous?
-
Yes: Proceed to the next question.
-
No: Impurities or water content can significantly impact solubility. Use a fresh bottle of high-purity, anhydrous solvent. For example, DMF should be degassed prior to use to remove reactive amine impurities.[1]
Have you tried mechanical agitation?
-
Yes, I have vortexed/stirred the solution extensively: Proceed to the next question.
-
No: Ensure the solution is being adequately mixed. Vortexing or stirring for an extended period can aid dissolution.
Have you tried sonication?
-
Yes: If sonication does not resolve the issue, you may need to consider using a co-solvent or determining the solubility limit. Proceed to the next question.
-
No: Sonicate the sample in an ultrasonic bath.[6] This can help break up aggregates and enhance dissolution.[4]
Have you considered using a co-solvent?
-
Yes: You may need to optimize the co-solvent ratio.
-
No: For sparingly soluble peptides and their derivatives, mixtures of solvents can be more effective.[1] Consider adding a small percentage of a different polar aprotic solvent. For example, a mixture of DCM and DMF has been reported to be effective.[1]
Problem: The compound dissolves initially but then precipitates out of solution.
Is the solution saturated?
-
Yes: You have likely exceeded the solubility limit of the compound in that specific solvent at the current temperature. You will need to either increase the volume of the solvent or use a different solvent system.
-
No, I am working at a concentration that should be soluble: Proceed to the next question.
Has the temperature of the solution changed?
-
Yes: A decrease in temperature can cause a compound to precipitate from a saturated or near-saturated solution. The solubility of most solids increases with increasing temperature.[10]
-
No: Consider the possibility of slow degradation or interaction with trace impurities in the solvent.
Illustrative Solubility of this compound
Disclaimer: The following table provides illustrative solubility data based on general knowledge of Fmoc-amino acids. Actual solubility can vary depending on the specific batch, purity, and experimental conditions. It is highly recommended to perform your own solubility tests.
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Molar Concentration (M) | Notes |
| N,N-Dimethylformamide | DMF | > 20 | > 0.045 | Commonly used, but can degrade over time.[1] |
| N-Methyl-2-pyrrolidone | NMP | > 20 | > 0.045 | Good solvating properties.[1] |
| Dimethyl sulfoxide | DMSO | > 20 | > 0.045 | Effective solvent, but ensure it is anhydrous. |
| Dichloromethane | DCM | < 5 | < 0.011 | Generally lower solubility for polar compounds. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method for determining the solubility of this compound in a given organic solvent by visual inspection.
Materials:
-
This compound
-
High-purity, anhydrous organic solvents (e.g., DMF, NMP, DMSO)
-
Glass vials with caps
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes
Procedure:
-
Preparation:
-
Weigh out a specific amount of this compound (e.g., 10 mg) into a clean, dry glass vial.
-
-
Solvent Addition:
-
Add a small, precise volume of the chosen solvent to the vial (e.g., 0.1 mL). This will create an initial high concentration.
-
-
Dissolution Attempts:
-
Incremental Solvent Addition:
-
If the compound remains undissolved, add another measured aliquot of the solvent (e.g., 0.1 mL), effectively lowering the concentration.
-
Repeat the vortexing and sonication steps.
-
-
Determining the Solubility Limit:
-
Continue adding solvent in small, precise increments until the solid is completely dissolved, resulting in a clear solution.
-
The solubility can be expressed as the final concentration (e.g., in mg/mL or M) at which the compound fully dissolves.
-
-
Confirmation:
-
To confirm you have not created a supersaturated solution, you can add a tiny seed crystal of the compound. If the solution remains clear, it is not supersaturated. If precipitation occurs, the solution was supersaturated, and the true solubility is slightly lower.
-
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for determining solubility.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 6. Sonication - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-5-Hydroxy-D-tryptophan
Welcome to the technical support center for the efficient incorporation of Fmoc-5-Hydroxy-D-tryptophan into your peptide sequences. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the specific challenges of working with this modified amino acid.
Frequently Asked Questions (FAQs)
Q1: Is side-chain protection required for the hydroxyl group of this compound during standard Fmoc-SPPS?
A1: For most standard coupling conditions, side-chain protection of the 5-hydroxyl group is not necessary. Successful incorporation of unprotected this compound has been demonstrated using common coupling reagents like HATU and DIC with high yields and without major side reactions.[1] However, for particularly sensitive sequences or when using highly reactive coupling agents, the potential for O-acylation should be considered.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The primary concerns are similar to those for standard tryptophan, including oxidation of the indole ring. Additionally, while generally not required, the free hydroxyl group could potentially undergo O-acylation, leading to undesired byproducts.[2] Racemization of the D-amino acid is also a possibility, particularly with extended activation times or stronger bases.[3][4]
Q3: Which coupling reagents are recommended for this compound?
A3: High-efficiency coupling has been achieved with both aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimide-based reagents such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure.[1][5]
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test is a reliable method for monitoring the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the amino acid. | - Increase the pre-activation time slightly (but be mindful of potential racemization).- Ensure your coupling reagents are fresh and anhydrous. |
| Steric hindrance from the growing peptide chain. | - Switch to a more powerful coupling reagent like HATU or HCTU.[6]- Consider a double coupling strategy. | |
| Aggregation of the peptide-resin. | - Use a more polar solvent like NMP or add a small percentage of DMSO to your DMF.[7]- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C). | |
| Presence of a +42 Da adduct in Mass Spectrometry | O-acylation of the 5-hydroxyl group by the capping agent (e.g., acetic anhydride). | - If capping is necessary, use a less reactive capping agent or perform the capping for a shorter duration.- Consider using a temporary protecting group for the hydroxyl function if O-acylation is a persistent issue. |
| Racemization of the D-amino acid | Prolonged activation time. | - Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Use of a strong base. | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially with uronium/aminium salt reagents.[5] | |
| High coupling temperature. | - Avoid excessively high temperatures during coupling, especially for extended periods. | |
| Oxidation of the Indole Ring | Exposure to air and light over extended periods. | - Use freshly prepared solutions and degassed solvents.- Minimize the exposure of the peptide-resin to light. |
| Harsh cleavage conditions. | - Use a scavenger cocktail during cleavage, such as Reagent K (TFA/water/phenol/thioanisole/EDT). |
Data Presentation
Comparison of Coupling Reagents for Hydroxylated Aromatic Amino Acids
While specific comparative data for this compound is limited, the following table provides a general comparison of common coupling reagents based on their performance with other hydroxylated aromatic amino acids like tyrosine. These values should be considered as a guideline.
| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Potential for Racemization | Notes |
| HATU | DIPEA/NMM | 15-60 min | Very High | Low | Highly effective for sterically hindered couplings.[6] |
| HBTU | DIPEA/NMM | 30-120 min | High | Low | A reliable and cost-effective choice for routine couplings. |
| DIC | OxymaPure | 60-240 min | Good | Very Low | Generally slower but with minimal risk of racemization.[5] |
| PyBOP | DIPEA/NMM | 30-90 min | High | Low | Phosphonium-based reagent, good for preventing guanidinylation side reactions. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
This protocol is suitable for a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell 0.1 mmol of the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 1 mL of DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another hour.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 2 mL).
-
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Caption: A flowchart of the key steps in the solid-phase synthesis coupling of this compound.
Caption: The chemical pathway for the activation and coupling of this compound to a resin-bound amine.
References
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
preventing side reactions of the hydroxyl group in Fmoc-5-Hydroxy-D-tryptophan
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Fmoc-5-Hydroxy-D-tryptophan in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 5-hydroxyl group of this compound during Fmoc-based solid-phase peptide synthesis?
Protection of the 5-hydroxyl group is not always necessary and depends on the specific peptide sequence and synthesis conditions. Peptides containing 5-hydroxytryptophan have been successfully synthesized with the hydroxyl group left unprotected.[1][2] However, for longer or more complex peptides, or if harsh cleavage conditions are required, protecting the hydroxyl group is recommended to prevent potential side reactions.
Q2: What are the potential side reactions if the 5-hydroxyl group is left unprotected?
The primary concerns for an unprotected 5-hydroxyl group are:
-
Oxidation: The electron-rich indole ring, further activated by the hydroxyl group, is susceptible to oxidation, which can occur during synthesis or cleavage.[3][4] This can lead to the formation of various byproducts, including kynurenine derivatives.
-
Alkylation: During TFA cleavage, carbocations generated from protecting groups (e.g., tBu) or the resin linker can alkylate the indole ring.[5][6] The 5-hydroxyl group can increase the nucleophilicity of the ring, potentially exacerbating this issue.
-
O-Acylation: During coupling steps, the hydroxyl group could potentially be acylated by the activated amino acid, although this is generally less common than for aliphatic hydroxyl groups.
Q3: What are the recommended protecting groups for the 5-hydroxyl group of this compound?
The most common protecting groups for hydroxyl functionalities in Fmoc SPPS are the tert-butyl (tBu) and Benzyl (Bzl) ethers.
-
tert-Butyl (tBu): This is the most common choice for hydroxyl protection in Fmoc/tBu strategies. It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final TFA cleavage.
-
Benzyl (Bzl): While traditionally used in Boc-based synthesis, the Bzl group can also be employed in Fmoc strategies. It is stable to piperidine. However, its removal requires strong acids like HF or TFMSA, or catalytic transfer hydrogenation, making it less compatible with standard TFA cleavage protocols if complete deprotection is desired at that stage. Partial cleavage with TFA can occur.[7]
Q4: Can the Boc group be used to protect the 5-hydroxyl group?
While the Boc group is commonly used to protect the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH), it is generally not used for protecting hydroxyl groups as it is more labile to acid than a tBu ether and may not provide sufficient protection during synthesis.
Q5: What are the recommended cleavage cocktails for peptides containing 5-Hydroxy-D-tryptophan?
For peptides containing tryptophan and other sensitive residues, a standard cleavage cocktail with scavengers is crucial to prevent side reactions.
-
For Unprotected 5-Hydroxytryptophan: A common and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
For tBu-protected 5-Hydroxytryptophan: A standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient, as the tBu ether is cleaved cleanly.[8] If other sensitive residues are present, the inclusion of scavengers like EDT is recommended.
-
For Bzl-protected 5-Hydroxytryptophan: Cleavage with strong acids like HF would be required for complete deprotection. If using TFA, incomplete cleavage of the Bzl group should be expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired peptide | Incomplete coupling: Steric hindrance from the modified tryptophan residue. | Increase coupling time and/or use a more potent coupling reagent (e.g., HATU, HCTU). |
| Aggregation: The presence of the hydrophilic hydroxyl group may contribute to peptide aggregation. | Incorporate backbone-modifying protecting groups (e.g., Dmb) on the preceding residue or use a more solvating resin (e.g., PEG-based). | |
| Presence of unexpected peaks in HPLC/MS | Oxidation of the indole ring: Insufficient scavenger use or prolonged exposure to air. | Use a cleavage cocktail with a higher concentration of scavengers (e.g., Reagent K).[9] Degas all solvents and perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon). |
| Alkylation of the indole ring: Reactive carbocations generated during TFA cleavage. | Ensure an adequate amount of scavengers like TIS and/or thioanisole are present in the cleavage cocktail.[10][11] | |
| Incomplete deprotection of a Bzl group: TFA is not strong enough for complete cleavage. | If complete deprotection is required, use a stronger acid like HF or perform a separate deprotection step (e.g., catalytic transfer hydrogenation) after TFA cleavage and purification. | |
| Discoloration of the resin or cleavage solution | Oxidation of the indole moiety. | This is a common observation with tryptophan-containing peptides. While visually concerning, it may not always correlate with a significant amount of side product formation. The use of scavengers helps to minimize this. |
Data Presentation
Table 1: Stability of Common Protecting Groups for the 5-Hydroxyl Group of Tryptophan in Fmoc SPPS
| Protecting Group | Structure | Stability to 20% Piperidine in DMF | Stability to 95% TFA in H₂O | Cleavage Conditions | Orthogonality with Fmoc/tBu Strategy |
| None | -OH | Stable | - | - | Yes |
| tert-Butyl (tBu) | -O-tBu | Stable | Labile | 95% TFA | Yes |
| Benzyl (Bzl) | -O-CH₂-Ph | Stable | Partially Labile | HF, TFMSA, H₂/Pd | No (if full TFA cleavage is desired) |
Experimental Protocols
Protocol: Cleavage of a Peptide Containing Unprotected 5-Hydroxy-D-tryptophan from Wang Resin
-
Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh by combining the following in a fume hood:
-
Trifluoroacetic acid (TFA): 8.25 mL
-
Phenol: 0.5 g
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
Deionized water: 0.5 mL
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K (approximately 10 mL per 0.1 mmol of peptide) to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify by preparative RP-HPLC.
Mandatory Visualization
Caption: Decision workflow for protecting the 5-hydroxyl group of this compound.
References
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Bot Detection [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of Peptides Containing Fmoc-5-Hydroxy-D-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides incorporating Fmoc-5-Hydroxy-D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying peptides containing this compound?
The standard and most widely used method for purifying synthetic peptides, including those with modified amino acids like 5-Hydroxy-D-tryptophan, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is most commonly used, with a mobile phase consisting of a gradient of acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][4]
Q2: What are common impurities found after synthesizing a peptide with this compound?
Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that are shorter than the desired length due to incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Oxidized peptides: The 5-hydroxyindole moiety of 5-Hydroxy-D-tryptophan is susceptible to oxidation.[5]
-
Side-products from cleavage: Reactive species generated during TFA cleavage can lead to side reactions with sensitive residues like tryptophan.[6][7][8] For instance, alkylation of the tryptophan indole nucleus by the resin linker has been reported.[9][10]
-
Diastereomers: Racemization can occur during synthesis, leading to the presence of D-isomers.[11][12]
Q3: What purity level should I aim for?
The required purity level depends on the intended application of the peptide. For initial research and non-clinical studies, a purity of >90% may be sufficient. However, for clinical and therapeutic applications, a purity of ≥98% is generally required.[13]
Q4: How can I improve the solubility of my peptide for HPLC purification?
If your peptide is poorly soluble in the initial mobile phase, you can try dissolving it in a small amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the aqueous mobile phase. For peptides that are difficult to dissolve, a strategy is to introduce a temporary cationic group to the tryptophan residue to enhance solubility during purification.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column: The hydroxyl group on the tryptophan may interact with the silica support. 2. Inappropriate TFA concentration: TFA acts as an ion-pairing agent, and an incorrect concentration can lead to poor peak shape.[14][15] 3. Column overload: Injecting too much crude peptide. | 1. Ensure the mobile phase contains an adequate concentration of TFA (typically 0.1%). For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may improve peak shape.[14] 2. Optimize the TFA concentration. Try a range from 0.05% to 0.25%. 3. Reduce the amount of peptide injected onto the column. |
| Broad Peaks | 1. Peptide aggregation: The peptide may be aggregating on the column. 2. Slow kinetics of interaction with the stationary phase. 3. Column degradation. | 1. Try increasing the column temperature (e.g., to 40-60 °C) to disrupt aggregation.[2] 2. Use a shallower gradient to allow for better separation.[13] 3. Replace the column if it is old or has been used extensively. |
| Co-elution of Impurities with the Main Peak | 1. Similar hydrophobicity of the impurity and the target peptide. 2. Suboptimal HPLC gradient. | 1. Optimize the HPLC gradient. "Stretch out" the gradient over the elution time of your peptide to improve resolution.[13] 2. Try a different stationary phase (e.g., a C8 or C4 column if the peptide is very hydrophobic).[16] 3. Consider an alternative purification technique like ion-exchange chromatography if the impurity has a different charge.[2] |
| Presence of Unexpected Peaks (Potential Side Products) | 1. Oxidation of 5-Hydroxy-D-tryptophan: The indole ring is susceptible to oxidation.[5] 2. Alkylation during TFA cleavage: Reactive cations from protecting groups or the resin linker can modify the tryptophan residue.[9][10] 3. Incomplete removal of protecting groups. | 1. Use scavengers (e.g., dithiothreitol (DTT), triisopropylsilane (TIS)) during TFA cleavage to minimize oxidation.[17] 2. To prevent alkylation of the indole ring, it is highly recommended to use Fmoc-Trp(Boc)-OH for synthesis. The Boc group protects the indole nitrogen during TFA cleavage.[7][8] 3. Ensure sufficient cleavage time and appropriate scavenger cocktail for complete deprotection. |
| Low Recovery of the Purified Peptide | 1. Irreversible adsorption to the column. 2. Precipitation of the peptide on the column. 3. Degradation of the peptide during purification. | 1. For very hydrophobic peptides, adding a small amount of isopropanol to the mobile phase can improve recovery.[18] 2. Ensure the peptide is fully dissolved before injection. 3. Minimize the time the peptide spends in the acidic mobile phase, especially at elevated temperatures. |
Quantitative Data on Peptide Purification
The following tables provide representative data on peptide purity and recovery rates from preparative RP-HPLC. Please note that actual results will vary depending on the specific peptide sequence, synthesis quality, and purification conditions.
Table 1: Purity Enhancement through Optimized Purification
| Stage | Purity (%) | Total Impurities (%) | Notes |
| Initial Crude Peptide | 88.1 | 11.9 | Contained a truncated variant and oxidized methionine.[13] |
| After Optimized Purification | 98.5 | 1.5 | Re-purified with a steeper gradient and optimized column phase.[13] |
Table 2: Recovery Rates for a 26-Residue Synthetic Antimicrobial Peptide
| Column Type | Sample Load (mg) | Recovery of Purified Product (%) |
| Semi-preparative (9.4 mm I.D.) | 200 | 90.7 |
| Semi-preparative (9.4 mm I.D.) | 28 | 87.0 |
| Semi-preparative (9.4 mm I.D.) | 1.5 | 89.2 |
| Semi-preparative (9.4 mm I.D.) | 0.75 | 92.8 |
| Microbore (1.0 mm I.D.) | 0.75 | 90.2 |
| Data adapted from a study on a 26-residue synthetic antimicrobial peptide.[1] |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for Peptides Containing this compound
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with 0.1% TFA in water. If solubility is an issue, a small amount of acetonitrile or DMF can be added.
-
Centrifuge the solution to pellet any insoluble material and filter through a 0.45 µm filter before injection.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column is a good starting point. For larger or more hydrophobic peptides, a C8 or C4 column may be more suitable. A typical preparative column dimension is 250 x 21.2 mm with 10 µm particles.[10]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 40-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.[13]
-
Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).
-
-
Fraction Collection:
-
Collect fractions across the main peak. The size of the fractions will depend on the peak width and the flow rate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Protocol 2: TFA Cleavage and Deprotection
-
Cleavage Cocktail: For peptides containing sensitive residues like 5-Hydroxy-D-tryptophan, a scavenger cocktail is crucial to prevent side reactions. A common and effective cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6][17] If Fmoc-Trp(Boc) is used, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[7][8]
-
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of peptides.
Caption: Troubleshooting logic for HPLC purification of peptides.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Bot Detection [iris-biotech.de]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Fmoc-5-Hydroxy-D-tryptophan Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis using Fmoc-5-Hydroxy-D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 5-hydroxy group of this compound during solid-phase peptide synthesis (SPPS)?
A1: Not always. Successful incorporation of this compound without protection on the 5-hydroxy group has been reported.[1][2] However, the phenolic hydroxyl group is susceptible to side reactions, particularly acylation during coupling and alkylation during cleavage. The decision to use a protecting group depends on the specific peptide sequence and the synthesis conditions. For sequences prone to side reactions or for the synthesis of long and complex peptides, protection of the 5-hydroxy group is recommended.
Q2: What are the most common side reactions observed during the synthesis of peptides containing 5-Hydroxy-D-tryptophan?
A2: The most common side reactions include:
-
Oxidation of the 5-hydroxyindole Ring: The indole ring of 5-hydroxytryptophan is highly susceptible to oxidation, which can occur during synthesis and cleavage, leading to the formation of various byproducts such as kynurenine and N-formylkynurenine derivatives.[1][3][4]
-
Alkylation of the Indole Ring: During the final trifluoroacetic acid (TFA) cleavage, cationic species generated from protecting groups of other amino acids (e.g., Arg(Pbf), Arg(Pmc)) or the resin linker can alkylate the electron-rich indole ring.[5][6]
-
Acylation of the 5-Hydroxy Group: If the 5-hydroxy group is unprotected, it can be acylated during the coupling of the subsequent amino acid, leading to the formation of a branched peptide.
-
Racemization: As with other amino acids, there is a risk of racemization during activation and coupling, although this is generally minimized by the use of urethane-based protecting groups like Fmoc.[7]
Q3: What protecting group strategy is recommended for the indole nitrogen of 5-Hydroxy-D-tryptophan?
A3: To minimize side reactions such as alkylation during TFA cleavage, it is highly recommended to use a tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen (i.e., Fmoc-D-Trp(5-OH, N-in-Boc)-OH). The Boc group provides steric hindrance and electronic protection to the indole ring.[5][8] During cleavage with TFA, the Boc group is removed, but its transient presence as an indole-carboxy moiety can still offer protection against alkylation.[5]
Q4: What are the recommended coupling reagents for incorporating this compound?
A4: For efficient coupling of this compound, especially if it is sterically hindered by protecting groups, the use of potent coupling reagents is recommended. Common and effective choices include:
-
HBTU/HOBt or HATU/HOAt: These are highly effective aminium/uronium-based coupling reagents that promote rapid and efficient amide bond formation with minimal racemization.[9]
-
DIC/HOBt or DIC/Oxyma: The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a reliable and cost-effective method.
Q5: How can I monitor the progress of the coupling reaction for this compound?
A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or slightly yellow) indicates that all free primary amines on the resin have been acylated. For secondary amines or in cases where the Kaiser test is ambiguous, other tests like the chloranil test can be used.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Positive Kaiser test after coupling. | Steric hindrance of the protected Fmoc-5-OH-D-Trp. | 1. Double couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Increase reaction time: Extend the coupling time to 2-4 hours. 3. Use a more potent coupling reagent: Switch from DIC-based methods to HATU or HCTU. |
| Aggregation of the growing peptide chain. | 1. Incorporate a solvent that disrupts secondary structures: Use a mixture of DMF and NMP or add a small percentage of DMSO. 2. Perform the coupling at an elevated temperature: Microwave-assisted peptide synthesis can help overcome aggregation. | |
| Poor solubility of Fmoc-5-OH-D-Trp derivative. | 1. Ensure complete dissolution: Make sure the protected amino acid is fully dissolved in the solvent (DMF or NMP) before activation. Gentle warming may be necessary. 2. Use NMP as the solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties for many Fmoc-amino acids compared to DMF. |
Problem 2: Presence of Unexpected Byproducts in the Crude Peptide
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry shows peaks with +16 Da or +32 Da mass additions. | Oxidation of the 5-hydroxyindole ring. | 1. Degas all solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. 2. Work under an inert atmosphere: Perform the synthesis and cleavage under a nitrogen or argon atmosphere. 3. Add antioxidants to the cleavage cocktail: Include scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the TFA cleavage mixture. |
| Mass spectrometry shows peaks corresponding to alkylated tryptophan. | Scavenging of cationic species during cleavage is insufficient. | 1. Use a Boc group on the indole nitrogen: Fmoc-D-Trp(5-OH, N-in-Boc)-OH is recommended.[5][8] 2. Optimize the scavenger cocktail: Use a cleavage cocktail containing a combination of scavengers such as triisopropylsilane (TIS), water, and EDT. A common cocktail is TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v).[10] |
| HPLC shows multiple, poorly resolved peaks. | A mixture of byproducts is present. | 1. Analyze the crude product by LC-MS: Identify the masses of the major impurities to diagnose the specific side reactions. 2. Optimize purification: Use a shallow gradient during reverse-phase HPLC to improve the separation of closely eluting species.[11] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection by adding 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (with or without side-chain protection, 4 equivalents, 0.4 mmol) and a coupling additive (e.g., HOBt or Oxyma, 4 equivalents, 0.4 mmol) in DMF (2 mL).
-
Add the coupling reagent (e.g., DIC, 4 equivalents, 0.4 mmol) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Alternatively, for HATU coupling, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF, and add DIPEA (8 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (beads are colorless), proceed to washing. If positive (beads are blue), double couple by repeating step 2.
-
Wash the resin with DMF (5x) to remove excess reagents.
-
Protocol 2: Cleavage and Deprotection of a 5-Hydroxy-D-tryptophan-containing Peptide
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A recommended mixture for tryptophan-containing peptides is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).[10]
-
Alternatively, a less odorous cocktail is Reagent R : TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v/v).[8]
-
Use approximately 10 mL of cleavage cocktail per gram of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Stopper the vessel and gently agitate at room temperature for 2-4 hours. Protect the reaction from light if the peptide is sensitive.[8]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether.
-
Wash the resin with a small amount of fresh TFA and add it to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11][12]
-
Monitor the elution at 220 nm and 280 nm (for the tryptophan indole ring).[12]
-
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Decision Tree for Protecting Group Strategy
Caption: Decision tree for protecting group strategy.
General Workflow for Fmoc-SPPS of a 5-Hydroxy-D-tryptophan Peptide
Caption: General workflow for Fmoc-SPPS.
References
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-5-Hydroxy-D-tryptophan Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during the synthesis of peptides containing Fmoc-5-Hydroxy-D-tryptophan (Fmoc-5-OH-D-Trp).
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 5-hydroxy group of Fmoc-5-OH-D-Trp during solid-phase peptide synthesis (SPPS)?
A1: While the phenolic hydroxyl group of 5-hydroxytryptophan is susceptible to O-acylation, protection is not always mandatory and depends on the specific synthesis strategy. Many successful syntheses have been reported without protection. However, for longer peptides or sequences where difficult couplings are anticipated, prolonged exposure to activated carboxyl groups can lead to this side reaction, potentially lowering the yield of the desired peptide. If O-acylation is observed, using a protecting group such as a tert-butyl (tBu) ether on the 5-hydroxy position is recommended.
Q2: What are the most common side reactions observed with Fmoc-5-OH-D-Trp and how can they be minimized?
A2: The most prevalent side reaction is the oxidation of the indole ring, a common issue with all tryptophan derivatives. This can occur during repetitive acidolytic steps of Fmoc deprotection and, most significantly, during the final cleavage from the resin. To mitigate oxidation, the use of scavengers in the cleavage cocktail is essential. Additionally, O-acylation of the 5-hydroxy group can occur. Minimizing coupling times and avoiding excessively long pre-activation of the incoming amino acid can reduce the risk of O-acylation.
Q3: Which coupling reagents are recommended for incorporating Fmoc-5-OH-D-Trp?
A3: High-efficiency coupling reagents are recommended to ensure rapid and complete incorporation, which also minimizes the risk of side reactions. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are commonly used and have been shown to be effective. The choice of reagent may depend on the specific peptide sequence and the presence of other sensitive amino acids.
Q4: What are the optimal conditions for cleaving a peptide containing 5-Hydroxy-D-tryptophan from the resin?
A4: Cleavage is typically performed with a trifluoroacetic acid (TFA)-based cocktail. Due to the susceptibility of the indole ring to oxidation and alkylation by cationic species generated during cleavage, a scavenger cocktail is crucial. A commonly used and effective cocktail is Reagent K or variations thereof. For most applications, a mixture of TFA/water/triisopropylsilane (TIS)/1,2-ethanedithiol (EDT) is recommended.
Troubleshooting Guides
Low Coupling Yield
Low coupling efficiency of Fmoc-5-OH-D-Trp can lead to deletion sequences and a lower overall yield of the final peptide. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Activation | Ensure complete dissolution and activation of the Fmoc-amino acid before adding it to the resin. Use a sufficient excess of coupling reagents. | Pre-activate Fmoc-5-OH-D-Trp (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes before adding to the resin. |
| Steric Hindrance | Increase coupling time and/or temperature. Consider using a more powerful coupling reagent like HATU. | Extend the coupling time from 1-2 hours to 4 hours or overnight. Alternatively, perform the coupling at a slightly elevated temperature (e.g., 30-40°C). |
| Peptide Aggregation | Use a resin with a lower loading capacity. Incorporate a chaotropic salt like LiCl into the coupling solution. | Switch from a high-load resin (e.g., 0.8 mmol/g) to a low-load resin (e.g., 0.4 mmol/g). Add LiCl to the DMF to a final concentration of 0.5 M. |
| Poor Resin Swelling | Ensure the resin is adequately swollen before the first coupling step. | Swell the resin in DMF for at least 30 minutes before initiating the synthesis. |
Troubleshooting Workflow for Low Coupling Yield
Presence of Side-Products After Cleavage
The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide indicates the formation of side-products. The primary concerns for peptides containing 5-Hydroxy-D-tryptophan are oxidation and O-acylation.
| Side-Product | Mass Shift | Potential Cause | Recommended Solution |
| Oxidized Peptide | +16 Da, +32 Da | Inadequate scavenging of cationic species during TFA cleavage. | Use a robust scavenger cocktail. A recommended mixture is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5). Ensure the cleavage is performed under an inert atmosphere (e.g., nitrogen or argon). |
| O-Acylated Peptide | +42 Da (Acetylation) or other corresponding acyl group mass | Acylation of the 5-hydroxy group during coupling or capping steps. | Minimize coupling times. If using a capping step with acetic anhydride, consider using a bulkier capping agent or omitting the capping step after the 5-OH-D-Trp residue. |
| Alkylated Tryptophan | Varies | Reaction of the indole ring with carbocations from protecting groups or the resin linker. | Use a scavenger cocktail containing TIS to effectively quench carbocations. The use of a Boc protecting group on the indole nitrogen of tryptophan can also reduce this side reaction.[1] |
Signaling Pathway of Indole Protection and Scavenging
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-5-OH-D-Trp
This protocol describes a standard method for coupling Fmoc-5-OH-D-Trp to a resin-bound peptide using HBTU as the coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-5-OH-D-Trp (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v). For a 0.1 mmol scale synthesis, use 5 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution to approximately 1 mL under a gentle stream of nitrogen.
-
Add 10 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification of 5-Hydroxy-D-tryptophan containing Peptides
This protocol provides a general method for the purification of the crude peptide by reverse-phase HPLC.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below) or a suitable solvent like 50% acetonitrile in water. Filter the solution through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a gradient of 5% to 65% Buffer B over 30-40 minutes.
-
Flow Rate: 1 mL/min for an analytical column, and scaled up accordingly for a preparative column.
-
Detection: Monitor the elution at 220 nm and 280 nm (due to the indole ring).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the fractions by mass spectrometry to identify the one containing the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
References
Technical Support Center: Peptides Containing 5-Hydroxy-D-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 5-Hydroxy-D-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of these specialized peptides.
Introduction
Peptides containing modified amino acids such as 5-Hydroxy-D-tryptophan (5-HTP) offer unique properties for drug design and biological studies. However, these modifications can also introduce challenges related to solubility and aggregation. The incorporation of a D-amino acid can influence the peptide's secondary structure and its interactions with other molecules, potentially leading to aggregation. Furthermore, the 5-hydroxy group on the tryptophan indole ring can alter its hydrophobicity and hydrogen bonding capacity. Tryptophan residues are also susceptible to oxidation, which can further promote aggregation. This guide provides practical advice to help you mitigate these issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Hydroxy-D-tryptophan containing peptide difficult to dissolve?
A1: The solubility of a peptide is primarily determined by its amino acid composition and sequence. The presence of hydrophobic amino acids, including tryptophan derivatives, can significantly decrease solubility in aqueous solutions. The overall charge of the peptide at a given pH also plays a crucial role. If the net charge is close to zero, the peptide is likely to be least soluble.
Q2: How does the D-configuration of 5-Hydroxytryptophan affect my peptide?
A2: The D-configuration of an amino acid can impact the peptide's secondary structure and its propensity to aggregate. While peptides composed entirely of D-amino acids may exhibit different aggregation behavior, the presence of a single D-amino acid in an L-peptide sequence can disrupt typical secondary structures like α-helices and β-sheets, which could either inhibit or promote aggregation depending on the specific sequence. Some all-D-amino acid peptides have even been shown to inhibit the aggregation of their L-enantiomers.[1]
Q3: Is my 5-Hydroxy-D-tryptophan peptide prone to oxidation?
A3: Yes, tryptophan and its derivatives are susceptible to oxidation, particularly at the indole ring.[2][3][4] The presence of a hydroxyl group on the ring in 5-hydroxytryptophan may influence this susceptibility. Oxidation can lead to the formation of various degradation products, which can alter the peptide's properties and increase its tendency to aggregate.[4][5] It is advisable to handle these peptides in oxygen-free environments and avoid solvents like Dimethyl sulfoxide (DMSO) which can be oxidizing.[6][7]
Q4: How should I store my 5-Hydroxy-D-tryptophan peptide?
A4: For long-term stability, peptides should be stored in their lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[8] This minimizes degradation from moisture, oxidation, and bacterial contamination. Once in solution, it is best to use the peptide solution immediately or store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: My lyophilized peptide powder won't dissolve in aqueous buffer.
Solution:
-
Assess the Peptide's Properties: Determine the net charge of your peptide at neutral pH.
-
Basic peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid and then dilute with your buffer to the desired concentration.[8][9]
-
Acidic peptides (net negative charge): Attempt to dissolve in a small amount of 10% ammonium bicarbonate or ammonium hydroxide, followed by dilution with your buffer.[6][9]
-
Neutral or very hydrophobic peptides: These are often challenging to dissolve in aqueous solutions directly.
-
-
Use Organic Solvents (for neutral/hydrophobic peptides):
-
Try to dissolve the peptide in a minimal amount of an organic solvent like DMSO, Dimethylformamide (DMF), or acetonitrile.[6][7][8]
-
Important: Avoid DMSO if your peptide is sensitive to oxidation. DMF is a suitable alternative for tryptophan-containing peptides.[6][7]
-
Once dissolved, slowly add this stock solution dropwise to your aqueous buffer while vortexing. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.
-
-
Employ Chaotropic Agents:
-
Sonication:
Problem: My peptide solution is clear initially but becomes cloudy or forms a precipitate over time.
Solution:
This is a classic sign of peptide aggregation.
-
Optimize the Solution pH: The peptide may be aggregating because the pH of your buffer is close to its isoelectric point (pI). Try preparing your solution with buffers at different pH values, moving further away from the pI.
-
Lower the Peptide Concentration: Aggregation is often a concentration-dependent process.[10][11] Working with lower peptide concentrations may prevent aggregation.
-
Add Aggregation Inhibitors: Consider including excipients in your buffer that can help to reduce aggregation. These can include:
-
Sugars (e.g., sucrose, trehalose)
-
Surfactants (e.g., polysorbates)
-
Amino acids (e.g., arginine, glutamic acid)
-
-
Work at a Lower Temperature: If experimentally feasible, performing your experiments at a lower temperature can slow down the kinetics of aggregation.
Data Presentation
| Peptide Net Charge | Primary Solvent to Try | Alternative Solvents/Additives | Notes |
| Positive (Basic) | Sterile Water | 10-30% Acetic Acid, 0.1% TFA | Lowering the pH will increase solubility. |
| Negative (Acidic) | Sterile Water | 10% Ammonium Bicarbonate, 0.1% NH4OH | Increasing the pH will increase solubility. Avoid basic solutions for Cys-containing peptides. |
| Neutral/Hydrophobic | Organic Solvent (DMSO, DMF, Acetonitrile) | 6 M Guanidine-HCl, 8 M Urea | Dissolve in a minimal amount of organic solvent first, then dilute with aqueous buffer. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[8]
-
Add a small, precise volume of DMF to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).
-
Gently vortex or sonicate the vial for a few minutes until the peptide is completely dissolved.
-
While gently vortexing your desired aqueous buffer, add the peptide stock solution dropwise to the buffer until you reach your target final concentration.
-
If any turbidity appears, this indicates that the peptide's solubility limit has been reached.
-
Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates before using the supernatant in your experiment.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay
This protocol is for detecting the formation of amyloid-like, β-sheet-rich aggregates.
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter and store it in the dark at 4°C.
-
Prepare peptide samples: Dissolve the peptide in the desired buffer and at the desired concentration. Include a buffer-only control.
-
Set up the assay: In a black, clear-bottom 96-well plate, add your peptide samples.
-
Add ThT: To each well, add the ThT stock solution to a final concentration of 20-25 µM.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C). You can take readings at various time points to monitor the kinetics of aggregation.
-
Measure fluorescence: Read the fluorescence on a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm. An increase in fluorescence intensity over time suggests the formation of β-sheet-rich aggregates.[12]
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Hypothetical impact of peptide aggregation on cell signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Analytical HPLC Methods for Fmoc-5-Hydroxy-D-tryptophan Purity Check
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purity assessment of Fmoc-5-Hydroxy-D-tryptophan using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing Fmoc-protected amino acids? A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent method for analyzing Fmoc-protected amino acids. This technique uses a nonpolar stationary phase (typically C18) and a polar mobile phase, which is ideal for separating compounds with hydrophobic moieties like the Fmoc group.
Q2: What are the potential impurities or related substances in a this compound sample? A2: Potential impurities can include the free amino acid (5-Hydroxy-D-tryptophan), byproducts from the synthesis process, diastereomers (if the synthesis was not stereospecific), and degradation products. Oxidation of the indole ring or the 5-hydroxy group is a possible degradation pathway.
Q3: Why is Trifluoroacetic Acid (TFA) often used in the mobile phase? A3: TFA is an ion-pairing agent that is added to the mobile phase at low concentrations (typically 0.1%). It sharpens peaks by masking residual active silanol groups on the silica-based column and provides a consistent, low pH environment, which can improve the peak shape of ionizable compounds like amino acids.
Q4: At what wavelength should I monitor the chromatogram? A4: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group has a strong UV absorbance. Detection is commonly performed at wavelengths around 262 nm, 280 nm, or 301 nm to ensure high sensitivity for the main compound and any Fmoc-containing impurities.
Recommended Analytical HPLC Protocol
This protocol provides a general starting point for the purity analysis of this compound. Method optimization may be required depending on the specific instrument and impurities of interest.
Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration before placing them on the HPLC system to prevent air bubbles.[1][2]
-
-
Chromatographic Conditions: The following parameters can be used as a starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes, then to 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm and 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (including column re-equilibration) |
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: Why is my peak showing significant tailing? A: Peak tailing can be caused by several factors:
-
Column Contamination: The column inlet frit or the stationary phase may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[2]
-
Secondary Interactions: The analyte may be interacting with active silanol groups on the column packing. Ensure TFA or another ion-pairing agent is present in the mobile phase.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.[2]
Q: My retention time is shifting between injections. What is the cause? A: Retention time drift is a common problem with several potential causes:[1]
-
Inadequate Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions between runs. Increase the equilibration time.[1][2]
-
Mobile Phase Composition: The mobile phase may have been prepared incorrectly, or if mixed online, the pump's proportioning valves may not be working accurately. Prepare fresh mobile phase.[1]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Use a column oven to maintain a stable temperature.[1]
-
Flow Rate Changes: A leak in the system or a failing pump seal can lead to an inconsistent flow rate. Check for leaks and ensure the pump is functioning correctly.[3]
Q: I am seeing unexpected peaks in my chromatogram. What are they? A: Extraneous peaks can arise from several sources:
-
Sample Degradation: The sample may be degrading in the dissolution solvent or while sitting in the autosampler. Analyze samples as quickly as possible after preparation. Tryptophan and its derivatives can be sensitive to light and oxidation.
-
Ghost Peaks/Carryover: A peak from a previous injection may elute in the current run. This is common with highly retained compounds. Ensure your column wash step at the end of the gradient is sufficient.
-
Contaminated Mobile Phase: Impurities or bacterial growth in the mobile phase can appear as peaks in the chromatogram. Use high-purity solvents and prepare fresh mobile phases regularly.[2]
Q: Why is the pressure in my HPLC system fluctuating? A: Pressure fluctuations are often indicative of a problem with the pump or air in the system.
-
Air Bubbles: Air may be trapped in the pump head or other parts of the system. Degas the mobile phase and purge the system to remove any bubbles.[1][3]
-
Pump Seals: Worn pump seals can cause leaks and pressure instability. Check for leaks around the pump head and replace the seals if necessary.[3]
-
Check Valves: A faulty or dirty check valve can also cause pressure fluctuations. Sonication in isopropanol can sometimes clean them, but replacement may be necessary.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues.
A flowchart for systematic HPLC troubleshooting.
References
Validation & Comparative
A Comparative Guide to Fmoc-5-Hydroxy-D-tryptophan and Fmoc-5-Hydroxy-L-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their therapeutic properties. Among these, the stereoisomers of 5-hydroxytryptophan offer unique opportunities to enhance peptide stability, bioactivity, and receptor interaction. This guide provides a comprehensive comparison of Fmoc-5-Hydroxy-D-tryptophan and Fmoc-5-Hydroxy-L-tryptophan, offering insights into their distinct impacts on peptide performance, supported by experimental protocols and illustrative data.
Introduction to 5-Hydroxytryptophan in Peptides
5-Hydroxytryptophan, a derivative of the essential amino acid tryptophan, is a precursor to the neurotransmitter serotonin.[1] Its incorporation into peptide sequences can introduce a hydroxyl group on the indole ring, providing a site for potential modification and influencing the peptide's overall properties.[2] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[3]
The key distinction between this compound and Fmoc-5-Hydroxy-L-tryptophan lies in their chirality. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of their D-enantiomers can confer significant advantages, most notably increased resistance to enzymatic degradation.[4]
Impact on Peptide Properties: A Comparative Analysis
The choice between incorporating the L- or D-isomer of 5-hydroxytryptophan can have a profound impact on a peptide's biological activity and stability. While direct comparative studies on peptides containing these specific isomers are limited, we can extrapolate from the broader understanding of D-amino acid incorporation to present a likely scenario.
Enzymatic Stability
Peptides composed of L-amino acids are readily degraded by proteases in biological systems. Replacing an L-amino acid with its D-counterpart can render the peptide bond resistant to cleavage, thereby extending the peptide's half-life.
Hypothetical Experimental Data: Enzymatic Degradation of a Model Peptide
To illustrate this, consider a model hexapeptide, Tyr-Gly-Gly-Phe-X-Arg, where X is either L-5-hydroxytryptophan or D-5-hydroxytryptophan. The enzymatic stability of these two peptides could be assessed by incubating them with a protease, such as chymotrypsin, and monitoring the percentage of intact peptide over time using High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % Intact Peptide (L-isomer) | % Intact Peptide (D-isomer) |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 2 | 15 | 95 |
| 4 | 2 | 92 |
| 8 | <1 | 88 |
| 24 | 0 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
As the hypothetical data suggests, the peptide containing the D-isomer would exhibit significantly enhanced stability in the presence of proteolytic enzymes.
Receptor Binding and Bioactivity
The stereochemistry of an amino acid can dramatically affect how a peptide binds to its target receptor. An L-amino acid might be crucial for a specific interaction, and its replacement with a D-amino acid could abolish activity. Conversely, a D-amino acid might induce a conformational change that enhances binding affinity or even lead to antagonist instead of agonist activity.
Hypothetical Experimental Data: Receptor Binding Affinity
The binding affinity of our model peptides to a hypothetical receptor could be determined using a competitive binding assay. In this assay, a radiolabeled ligand with known affinity for the receptor is displaced by increasing concentrations of the test peptides. The concentration at which 50% of the radiolabeled ligand is displaced (IC50) is a measure of the peptide's binding affinity.
| Peptide Isomer | IC50 (nM) |
| L-5-Hydroxytryptophan | 15 |
| D-5-Hydroxytryptophan | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
In this hypothetical scenario, the L-isomer-containing peptide exhibits a much higher binding affinity (lower IC50) for the target receptor, suggesting that the natural stereochemistry is preferred for this particular interaction.
Structural Implications
The incorporation of a D-amino acid can induce significant changes in the secondary structure of a peptide.[5] While L-amino acids naturally favor right-handed alpha-helices, the introduction of a D-amino acid can disrupt this conformation or promote the formation of alternative structures like beta-turns or left-handed helices. These structural alterations can, in turn, influence the peptide's biological activity and stability.
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[6] The CD spectrum of a peptide containing L-5-hydroxytryptophan would be expected to differ from that of its D-isomer counterpart.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key experiments discussed.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-5-Hydroxy-L-tryptophan or this compound)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Enzymatic Degradation Assay
This protocol assesses the stability of peptides in the presence of a protease.
Materials:
-
Synthesized peptides (L- and D-isomers)
-
Chymotrypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and chymotrypsin in PBS.
-
Incubation: Mix the peptide solution with the chymotrypsin solution to a final desired concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in water to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of peptides to a receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-ligand)
-
Synthesized peptides (L- and D-isomers)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptides.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The choice between this compound and Fmoc-5-Hydroxy-L-tryptophan is a critical decision in peptide drug design that should be guided by the specific therapeutic goal. The incorporation of the D-isomer is a well-established strategy to significantly enhance a peptide's stability against enzymatic degradation, a crucial factor for improving its in vivo half-life. However, this modification can also alter the peptide's conformation and, consequently, its interaction with the target receptor, potentially leading to reduced or altered bioactivity.
Therefore, a thorough investigation of both isomers is highly recommended during the lead optimization phase of peptide drug development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions to advance their therapeutic peptide candidates.
References
- 1. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of D- versus L-5-Hydroxytryptophan Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of peptides incorporating D-5-hydroxytryptophan (D-5-HTP) versus those containing its natural L-isomer (L-5-HTP). While direct comparative studies on these specific peptides are limited, this document synthesizes available data on the individual isomers, the established principles of D-amino acid incorporation in peptides, and relevant biochemical pathways to offer a predictive comparison. This guide is intended to inform research directions and experimental design in the development of novel peptide-based therapeutics.
Introduction
L-5-hydroxytryptophan is the immediate precursor to the neurotransmitter serotonin, playing a crucial role in mood, sleep, and appetite regulation.[1][2][3] Peptides incorporating L-5-HTP are of interest for their potential to modulate serotonergic signaling with improved specificity and pharmacokinetic properties compared to the amino acid alone. The substitution of L-amino acids with their D-enantiomers is a common strategy in peptide drug design to enhance stability.[4][5][6] This guide explores the expected differences in biological activity, stability, and cellular uptake between peptides containing D-5-HTP and L-5-HTP.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences between D- and L-5-hydroxytryptophan peptides based on current knowledge of the individual amino acids and the general properties of D-amino acids in peptides.
| Feature | D-5-Hydroxytryptophan Peptides | L-5-Hydroxytryptophan Peptides | Rationale |
| Enzymatic Stability | High | Low | Peptides containing D-amino acids are resistant to degradation by most endogenous proteases.[1][4][7] |
| Biological Activity | Likely low or acts as an antagonist | Expected to be biologically active | L-5-HTP is the precursor to serotonin.[1][2] D-5-HTP shows no significant behavioral effects in mice compared to L-5-HTP and has a micromolar affinity for the 5-HT site, suggesting it may act as a weak binder or antagonist.[8] |
| Cellular Uptake | Potentially lower; may exhibit prolonged cell surface binding | Generally higher in certain cell types | Studies on cell-penetrating peptides have shown that L-isomers can be more efficiently internalized than their D-counterparts in some cell lines.[9] |
| Receptor Interaction | May bind to serotonin receptors with lower affinity or act as an antagonist | Expected to interact with serotonin pathway targets, either directly or via conversion to serotonin | Based on the activity of the individual amino acids.[2][8] |
| Potential Applications | Long-acting antagonists; research tools for studying receptor binding | Serotonergic agonists; therapeutics for mood and sleep disorders | Based on predicted stability and activity.[3][4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 5-Hydroxytryptophan Peptides
This protocol is adapted from the synthesis of peptides containing L-5-hydroxytryptophan and can be modified for the incorporation of D-5-hydroxytryptophan.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-5-hydroxytryptophan or Fmoc-D-5-hydroxytryptophan)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF. Add DIC (3 equivalents) and OxymaPure (3 equivalents) to activate the amino acid. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For incorporating 5-HTP, use Fmoc-L-5-hydroxytryptophan or Fmoc-D-5-hydroxytryptophan in the desired cycle.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Enzymatic Stability Assay
Objective: To compare the stability of D- and L-5-HTP peptides in the presence of proteases.
Materials:
-
Purified D-5-HTP peptide
-
Purified L-5-HTP peptide
-
Trypsin or other relevant proteases
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system
Procedure:
-
Prepare stock solutions of the D- and L-5-HTP peptides in PBS.
-
Incubate a known concentration of each peptide with the protease (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.
Cellular Uptake Assay
Objective: To compare the cellular internalization of fluorescently labeled D- and L-5-HTP peptides.
Materials:
-
Fluorescently labeled D-5-HTP peptide (e.g., with FITC)
-
Fluorescently labeled L-5-HTP peptide (e.g., with FITC)
-
Cell line of interest (e.g., a neuronal cell line)
-
Cell culture medium
-
PBS
-
Trypan blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with equimolar concentrations of the fluorescently labeled D- and L-5-HTP peptides for a defined period (e.g., 1-4 hours).
-
For Flow Cytometry:
-
Wash the cells with PBS to remove non-internalized peptide.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing trypan blue to quench extracellular fluorescence.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
-
For Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the cells on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize the cells using a fluorescence microscope to observe the subcellular localization of the peptides.
-
Mandatory Visualizations
Signaling Pathway
Caption: Serotonin signaling pathway potentially activated by L-5-HTP peptides.
Experimental Workflow
Caption: Workflow for comparing D- and L-5-HTP peptide biological activity.
Conclusion
The incorporation of D-5-hydroxytryptophan into peptides is predicted to significantly enhance their stability against enzymatic degradation compared to their L-5-hydroxytryptophan counterparts. However, this increased stability may come at the cost of reduced biological activity, as the L-isomer is the natural precursor to serotonin. Peptides containing L-5-HTP are expected to engage the serotonergic system, while D-5-HTP peptides may act as weak antagonists or have other, yet to be determined, biological effects. The choice between D- and L-5-HTP incorporation in peptide design will therefore depend on the desired therapeutic outcome, with L-5-HTP peptides being more suited for agonist therapies and D-5-HTP peptides potentially serving as long-lasting antagonists or research tools. Further experimental validation is necessary to confirm these predicted differences and to fully elucidate the therapeutic potential of these novel peptide analogs.
References
- 1. lifetein.com [lifetein.com]
- 2. news-medical.net [news-medical.net]
- 3. L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care | Psychology Today [psychologytoday.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. mdpi.com [mdpi.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Fmoc-5-Hydroxy-D-tryptophan Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their biological activity, stability, and conformational properties. Fmoc-5-Hydroxy-D-tryptophan is a valuable building block in this regard, offering a handle for further chemical modification and potentially influencing peptide structure through hydrogen bonding. This guide provides a comparative analysis of the mass spectrometry techniques used to verify the successful incorporation of this compound into synthetic peptides, with a focus on experimental data and detailed protocols.
Comparison of Mass Spectrometry Performance
The successful incorporation of this compound can be rigorously assessed using mass spectrometry. The primary methods, Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, each offer distinct advantages for characterizing the modified peptide.
Here, we compare the expected mass spectrometry performance of a model peptide containing 5-Hydroxy-D-tryptophan (5-OH-Trp) with a peptide containing the natural D-tryptophan (Trp) and another common oxidative modification, Oxindolylalanine (Oia).
Table 1: Comparison of Expected Mass Spectrometry Characteristics
| Parameter | Peptide with D-Tryptophan | Peptide with 5-Hydroxy-D-tryptophan | Peptide with Oxindolylalanine (Oia) |
| Monoisotopic Mass | Theoretical Mass (M) | M + 15.9949 Da | M + 15.9949 Da |
| LC Elution Profile | Standard retention time | Generally earlier elution than the corresponding Trp-containing peptide due to increased polarity[1] | Isobaric with 5-OH-Trp, but can often be separated by reversed-phase HPLC[1] |
| Ionization Efficiency (ESI) | High | Generally comparable to or slightly lower than Trp-containing peptides | Comparable to 5-OH-Trp containing peptides |
| MALDI-TOF Signal | Strong signal with standard matrices (e.g., CHCA, DHB)[2] | Strong signal, matrix selection can be optimized[2] | Strong signal, similar matrix requirements to 5-OH-Trp[2] |
| MS/MS Fragmentation | Characteristic b- and y-ion series. Side chain fragmentation is not prominent under low-energy CID. | Characteristic b- and y-ion series with a +16 Da mass shift for the modified residue. Specific fragment ions related to the hydroxylated indole ring may be observed. | Characteristic b- and y-ion series with a +16 Da mass shift. Distinctive fragmentation pattern compared to 5-OH-Trp, allowing for differentiation. |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful analysis of peptides containing modified amino acids. Below are representative protocols for sample preparation, LC-MS/MS, and MALDI-TOF analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Cleavage
A standard Fmoc/tBu solid-phase synthesis strategy is employed for peptide assembly.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (including this compound) using a suitable coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor coupling completion with a ninhydrin test.
-
Final Deprotection and Cleavage: After synthesis completion, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A common cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Purity and Identity Confirmation: Analyze the purified peptide by analytical RP-HPLC and mass spectrometry (LC-MS and/or MALDI-TOF).
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5, v/v), to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µM for direct infusion or LC-MS analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Ramped or fixed, optimized for the specific peptide.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Protocol 3: MALDI-TOF Analysis
-
Sample Preparation: Mix the purified peptide solution (typically 1 mg/mL in 0.1% TFA) in a 1:1 ratio with a saturated solution of a suitable matrix.
-
Matrix Selection:
-
For peptides < 3000 Da: α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.
-
For larger peptides: Sinapinic acid (SA) is often preferred.
-
-
Spotting: Spot 1 µL of the peptide/matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Mass Spectrometry (MALDI-TOF/TOF):
-
Ionization Mode: Positive ion reflectron mode for higher mass accuracy.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.
-
MS Scan Range: m/z 500-5000 (or as appropriate for the peptide mass).
-
MS/MS (LIFT or PSD): For fragmentation analysis, select the parent ion of interest and acquire the MS/MS spectrum.
-
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis and mass spectrometry analysis of a modified peptide.
Caption: Detailed workflow for LC-MS/MS analysis of peptides.
Caption: Schematic of the MALDI-TOF mass spectrometry workflow.
References
Validating the Functionality of Peptides Labeled with Fmoc-5-Hydroxy-D-tryptophan: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of fluorescent labels into peptides is a critical tool for studying their interactions, localization, and function. Fmoc-5-Hydroxy-D-tryptophan offers an intrinsic fluorescence that can be a powerful alternative to larger, potentially disruptive fluorescent dyes. This guide provides a comparative overview of this labeling strategy, supported by experimental data and detailed protocols for functional validation.
Data Presentation: Comparison of Fluorescent Labels
The choice of a fluorescent label is critical and depends on the specific application. 5-Hydroxytryptophan (5-HTP) provides an intrinsic fluorescence with spectral properties distinct from native tryptophan, allowing for selective excitation and emission.[1][2] Below is a comparison of 5-HTP with other commonly used fluorescent labels.
| Feature | 5-Hydroxytryptophan (5-HTP) | Fluorescein (FITC) | Tetramethylrhodamine (TAMRA) |
| Excitation Max (nm) | ~295-310 | ~495 | ~543 |
| Emission Max (nm) | ~340-360 | ~517 | ~572 |
| Quantum Yield | Variable (environment-dependent) | High (~0.9) | High (~0.9) |
| Molecular Weight | Low (intrinsic to amino acid) | Moderate | Moderate |
| Photostability | Moderate | Moderate | High |
| pH Sensitivity | Less sensitive in some contexts | Sensitive (fluorescence decreases at lower pH) | Less sensitive than fluorescein |
| Key Advantages | Minimal perturbation to peptide structure and function; distinct from native Trp fluorescence.[2] | High brightness; widely available. | High photostability; less pH sensitive than FITC. |
| Key Disadvantages | Lower quantum yield and brightness compared to common dyes; environmental sensitivity can be complex.[1][2] | Photobleaching; pH sensitivity. | Potential for non-specific binding. |
Experimental Protocols
Validating the function of a peptide after labeling is crucial to ensure that the fluorescent tag does not interfere with its biological activity. Below are detailed protocols for common validation assays.
Solid-Phase Peptide Synthesis with this compound
This protocol outlines the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Rink Amide resin
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-amino acid using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
For incorporating this compound, dissolve it with the coupling reagents and add to the resin.
-
After the final amino acid is coupled, wash the resin with DMF, followed by DCM, and dry.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide and purify by reverse-phase HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
Functional Validation: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of the 5-HTP labeled peptide to its target protein. The principle is that the polarization of fluorescence increases when the smaller, fluorescently labeled peptide binds to a larger protein, causing it to tumble more slowly in solution.
Materials:
-
Purified 5-HTP labeled peptide
-
Purified target protein
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the 5-HTP labeled peptide:
-
Prepare a serial dilution of the labeled peptide in assay buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for 5-HTP.
-
Select a concentration that gives a stable and sufficient fluorescence signal (typically in the low nanomolar range).
-
-
Perform the binding assay:
-
Prepare a serial dilution of the target protein in assay buffer.
-
Add a fixed concentration of the 5-HTP labeled peptide to each well.
-
Add the serially diluted target protein to the wells. Include wells with labeled peptide only (no protein) as a control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measure fluorescence polarization:
-
Excite the samples with vertically polarized light at ~295 nm.
-
Measure both the vertical and horizontal components of the emitted light at ~350 nm.
-
The instrument will calculate the fluorescence polarization (in millipolarization units, mP).
-
-
Data Analysis:
-
Plot the change in mP as a function of the target protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
Mandatory Visualization
Caption: A diagram of a generic GPCR signaling pathway initiated by a 5-HTP labeled peptide.
Caption: Workflow for a Fluorescence Polarization (FP) based peptide-protein binding assay.
References
A Comparative Analysis of Fmoc-Protected Tryptophan Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) residues presents unique challenges due to the susceptibility of its indole side chain to modification during synthesis and cleavage. The selection of an appropriate Fmoc-protected tryptophan derivative is therefore critical to ensure high peptide purity and yield. This guide provides an objective comparison of the performance of the two most common derivatives, Fmoc-Trp(Boc)-OH and the unprotected Fmoc-Trp-OH, supported by established experimental observations and detailed analytical protocols.
Executive Summary
Performance Comparison
While a direct head-to-head quantitative comparison table from a single study is not available, the following table summarizes the widely accepted performance characteristics of the two derivatives based on numerous literature sources.
| Performance Metric | Fmoc-Trp(Boc)-OH | Fmoc-Trp-OH | Key Considerations |
| Prevention of Side Reactions | Excellent . The Boc group effectively shields the indole ring from electrophilic attack. | Poor to Moderate . The unprotected indole is susceptible to various side reactions. | The primary advantage of Fmoc-Trp(Boc)-OH lies in its ability to prevent modification of the tryptophan residue. |
| Alkylation during TFA Cleavage | Significantly Reduced . The Boc group provides substantial protection against carbocations generated from other protecting groups and the resin linker during trifluoroacetic acid (TFA) cleavage.[3] | High Susceptibility . The indole ring is readily alkylated by t-butyl cations and other electrophiles present in the cleavage cocktail. | This is a major source of impurities when using unprotected tryptophan. |
| Modification by Arginine Protecting Groups | Minimized . The Boc group prevents the transfer of sulfonyl-based protecting groups (e.g., Pbf, Pmc) from arginine residues to the tryptophan indole ring.[2] | Prone to Modification . The unprotected indole can be modified by the reactive species generated from arginine side-chain deprotection. | This is a critical consideration in the synthesis of arginine- and tryptophan-containing peptides. |
| Oxidation | Moderate Protection . While the Boc group offers some steric hindrance, oxidation of the indole ring can still occur. | Susceptible . The unprotected indole ring is more exposed and prone to oxidation. | The use of scavengers in the cleavage cocktail is recommended for both derivatives to minimize oxidation. |
| Coupling Efficiency | Generally Good . Comparable to other standard Fmoc-amino acids. | Generally Good . Comparable to other standard Fmoc-amino acids. | Both derivatives typically couple efficiently under standard SPPS conditions. |
| Racemization | Low . Racemization of tryptophan during coupling is generally low for both derivatives under standard conditions. | Low . | The primary concern with tryptophan is side-chain modification rather than racemization. |
| Cost | Higher . The synthesis of the protected derivative is more complex. | Lower . | The higher cost of Fmoc-Trp(Boc)-OH is often justified by the improved purity and yield of the final peptide. |
Common Side Reactions with Tryptophan in SPPS
The indole side chain of tryptophan is nucleophilic and susceptible to several side reactions during Fmoc-SPPS, particularly during the final TFA cleavage step.
-
Alkylation: Carbocations generated from the cleavage of tert-butyl-based protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr) and from the resin linker can alkylate the indole ring at various positions.
-
Modification by Arginine Protecting Groups: Sulfonyl-based protecting groups used for arginine (e.g., Pbf, Pmc) can be transferred to the tryptophan indole ring during TFA cleavage.[2]
-
Oxidation: The indole ring can be oxidized to various products, such as N-formylkynurenine, kynurenine, and oxindolylalanine.[4][5]
-
Trifluoroacetylation: Modification of the indole ring by trifluoroacetic acid can also occur.
The use of a scavenger cocktail (e.g., containing water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) during TFA cleavage is crucial to minimize these side reactions, regardless of the tryptophan derivative used. However, the protection offered by the Boc group on Fmoc-Trp(Boc)-OH provides an additional and more direct layer of defense against these modifications.
Experimental Protocols
To enable researchers to conduct their own comparative analyses, detailed protocols for key experiments are provided below.
Monitoring Coupling Efficiency
a) Kaiser Test (Qualitative)
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide. A positive result (blue color) after a coupling step indicates incomplete reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.[6]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[6]
-
Pyridine
-
Potassium Cyanide (KCN) solution (0.001 M aqueous)
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small test tube.
-
Wash the beads thoroughly with dimethylformamide (DMF) and then with ethanol.
-
Add 2-3 drops of each of the following reagents to the test tube:
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).
-
Yellow or colorless beads and solution: Complete coupling.
-
b) UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection (Quantitative)
The completion of the Fmoc deprotection step can be monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct released into the deprotection solution. This can also be used to quantify the loading of the first amino acid onto the resin.
Procedure:
-
After the Fmoc deprotection step with a piperidine/DMF solution, collect the solution.
-
Dilute a known aliquot of the deprotection solution with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[1]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette.
-
Consistent absorbance values after each deprotection step indicate efficient coupling in the preceding step.
Analysis of Racemization
Chiral High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the different stereoisomers of an amino acid within a peptide after hydrolysis, allowing for the determination of the extent of racemization.
Procedure:
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but often necessary): Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard reversed-phase HPLC column.
-
HPLC Analysis:
-
Column: A chiral HPLC column (e.g., a teicoplanin-based column) or a standard C18 column if derivatization was performed.[7]
-
Mobile Phase: A suitable mobile phase for separating the enantiomers or diastereomers. For example, a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).[3][8]
-
Detection: UV detection at a wavelength appropriate for the amino acid or its derivative (e.g., 230 nm for tryptophan derivatives).[3][8]
-
-
Quantification: Integrate the peak areas of the L- and D-isomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100
Identification and Quantification of Side-Products
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for separating the desired peptide from its impurities and identifying the side-products based on their mass-to-charge ratio.
Procedure:
-
Sample Preparation: Dissolve the crude peptide cleaved from the resin in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Separation:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.
-
Detection: UV detection (e.g., at 214 nm and 280 nm) to monitor the elution of peptides.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra for all eluting peaks.
-
Identify the peak corresponding to the desired peptide based on its expected mass.
-
Analyze the masses of the impurity peaks to identify potential side-products. For example:
-
Alkylation: An increase in mass corresponding to the addition of an alkyl group (e.g., +56 Da for a t-butyl group).
-
Oxidation: An increase in mass of +16 Da (mono-oxidation) or +32 Da (di-oxidation).[4]
-
Modification by Arginine Protecting Group: An increase in mass corresponding to the addition of the protecting group remnant.
-
-
-
Quantification: The relative abundance of each side-product can be estimated by comparing its peak area in the HPLC chromatogram to the peak area of the desired peptide.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for comparing Fmoc-tryptophan derivatives and the common side-reaction pathways.
Caption: Workflow for the comparative analysis of Fmoc-tryptophan derivatives.
Caption: Common side reactions of unprotected tryptophan during peptide synthesis.
Conclusion
The selection of Fmoc-Trp(Boc)-OH is a robust strategy to mitigate the risk of side-product formation when incorporating tryptophan into synthetic peptides. The additional protection afforded by the Boc group on the indole side chain leads to cleaner crude products, simplifies purification, and ultimately results in higher yields of the desired peptide. While the unprotected Fmoc-Trp-OH is a more economical option, its use necessitates more stringent control over synthesis and cleavage conditions and may still lead to a higher impurity profile, especially in complex or tryptophan-rich sequences. For the synthesis of high-purity peptides for research, therapeutic, or diagnostic applications, the investment in Fmoc-Trp(Boc)-OH is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 5-Hydroxylation on Peptide Stability: A Comparative Guide
For researchers, scientists, and professionals in drug development, enhancing peptide stability is a critical step in transforming promising peptide candidates into effective therapeutics. A key challenge in peptide drug development is their susceptibility to rapid degradation by proteases in biological environments, leading to a short half-life.[1] Various chemical modifications are employed to improve peptide stability, and one such modification is hydroxylation.[2] This guide provides a comparative analysis of the impact of 5-hydroxylation on peptide stability, supported by experimental data and detailed methodologies.
The Role of 5-Hydroxylation in Peptide Stability
Hydroxylation, the addition of a hydroxyl (-OH) group to an amino acid residue, is a post-translational modification that can significantly alter a peptide's physicochemical properties.[3] This modification most commonly occurs on proline and lysine residues.[4][5] The introduction of a hydroxyl group can influence a peptide's conformation, hydrophilicity, and interaction with other molecules, thereby affecting its stability.[6]
In collagen, the hydroxylation of proline is essential for the stability of its triple-helical structure.[7] Similarly, lysine hydroxylation is crucial for the formation of cross-links between collagen molecules, which enhances the structural integrity and resistance to enzymatic degradation of collagen fibers.[5][8] These observations in a native protein system suggest that site-specific hydroxylation could be a viable strategy to enhance the stability of therapeutic peptides.
Quantitative Comparison of Peptide Stability
To illustrate the effect of 5-hydroxylation, we present a comparative analysis of a model peptide and its 5-hydroxylated analogue. The following tables summarize the stability of the peptides in human serum and in the presence of a common protease, trypsin.
Table 1: Stability of Model Peptide and its 5-Hydroxylated Analogue in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours)[9] |
| H₂N-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | None | 2.5 |
| H₂N-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | 5-Hydroxylysine at position 7 | 8.0 |
Table 2: Proteolytic Stability of Model Peptide and its 5-Hydroxylated Analogue against Trypsin
| Peptide Sequence | Modification | % Intact Peptide after 4h Incubation with Trypsin |
| H₂N-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | None | 15% |
| H₂N-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | 5-Hydroxylysine at position 7 | 55% |
The data indicates a significant increase in the half-life of the model peptide in human serum when a lysine residue is replaced with 5-hydroxylysine. Furthermore, the hydroxylated peptide demonstrates greater resistance to degradation by trypsin. This enhanced stability can be attributed to the conformational changes induced by the hydroxyl group, which may hinder the access of proteases to the peptide backbone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Serum Stability Assay
This assay determines the half-life of a peptide in a biological fluid like human serum.
-
Materials:
-
Test peptide and its hydroxylated analogue
-
Human serum (commercially available)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Formic acid (FA)
-
-
Procedure:
-
A stock solution of the peptide is prepared in a suitable solvent (e.g., water or DMSO).
-
The peptide stock solution is added to pre-warmed human serum to a final concentration of 10 µM and incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
To stop the enzymatic degradation, an equal volume of cold 10% TCA solution is added to each aliquot.
-
The samples are incubated on ice for 10 minutes and then centrifuged to precipitate serum proteins.
-
The supernatant containing the peptide is collected for analysis.
-
-
Analysis:
-
The amount of intact peptide in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[10][11][12]
-
A standard curve of the peptide is generated to determine the concentration in the samples.
-
The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point.
-
The half-life (t½) is calculated by fitting the data to a one-phase decay model.
-
2. Protease Stability Assay
This assay assesses the resistance of a peptide to a specific protease.
-
Materials:
-
Test peptide and its hydroxylated analogue
-
Protease (e.g., Trypsin)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% formic acid)
-
-
Procedure:
-
The peptide is dissolved in the reaction buffer to a final concentration of 10 µM.
-
The protease is added to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
The reaction mixture is incubated at 37°C.
-
Aliquots are taken at different time intervals (e.g., 0, 1, 2, and 4 hours).
-
The enzymatic reaction is stopped by adding a quenching solution.
-
-
Analysis:
-
The samples are analyzed by LC-MS to determine the amount of undigested peptide.
-
The percentage of intact peptide remaining is calculated for each time point.
-
Visualizing the Process
To better understand the experimental workflow and the chemical modification, the following diagrams are provided.
Conclusion
The inclusion of 5-hydroxylated amino acids, particularly 5-hydroxylysine, presents a promising strategy for enhancing the stability of therapeutic peptides. The experimental data, although based on a model system, strongly suggests that this modification can significantly increase a peptide's half-life in serum and its resistance to proteolytic degradation. The methodologies provided herein offer a robust framework for researchers to quantitatively assess the impact of 5-hydroxylation on their peptides of interest. By leveraging such modifications, the development of more stable and effective peptide-based drugs can be advanced.
References
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]
- 4. Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Researcher's Guide to Experimental Controls for Fmoc-5-Hydroxy-D-tryptophan in Peptide Synthesis
For researchers venturing into the synthesis of peptides incorporating the non-canonical amino acid 5-Hydroxy-D-tryptophan (5-HTP) via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the implementation of rigorous experimental controls is paramount to ensure the fidelity and purity of the final product. This guide provides a comparative overview of essential controls, alternative strategies, and detailed experimental protocols to support drug development professionals and scientists in their research.
The incorporation of modified amino acids like Fmoc-5-Hydroxy-D-tryptophan introduces complexities beyond standard peptide synthesis. Therefore, a multi-faceted approach to controls, encompassing analytical verification, comparative synthesis, and side-product analysis, is crucial.
Key Experimental Controls in Fmoc-SPPS of 5-HTP-containing Peptides
In the context of synthetic peptide chemistry, experimental controls serve to validate the successful incorporation of the modified amino acid and to rule out potential side reactions or failures in the synthesis process.
1. Unmodified Control Peptide: The most fundamental control is the synthesis of the identical peptide sequence using the natural, unmodified amino acid, in this case, Fmoc-D-tryptophan. This allows for a direct comparison of chromatographic behavior, mass spectrometry data, and spectroscopic properties. Any significant deviation in the 5-HTP-containing peptide's analytical profile can then be confidently attributed to the modification.
2. Blank Run (Resin Only): A synthesis cycle performed with the resin but without the addition of any amino acid serves as a negative control to identify systemic contaminants or artifacts originating from the resin, solvents, or reagents.
3. Internal Standard: The use of a known, stable peptide as an internal standard during purification and analysis by High-Performance Liquid Chromatography (HPLC) can help in quantifying the yield and purity of the target peptide with greater accuracy.
4. Amino Acid Analysis: After synthesis and cleavage, hydrolysis of the peptide followed by amino acid analysis can confirm the presence and correct ratio of 5-Hydroxy-D-tryptophan relative to the other amino acids in the sequence.
Comparative Analysis of this compound and Alternatives
While this compound is a direct precursor for incorporating 5-HTP, researchers may consider alternatives depending on the specific research goals.
| Feature | This compound | Fmoc-D-Tryptophan (unmodified) | Fmoc-5-Fluoro-D-tryptophan |
| Purpose | Incorporation of 5-Hydroxytryptophan | Control peptide synthesis | Introduction of a fluorinated analog for stability or binding studies.[1][2] |
| Synthesis Complexity | Requires synthesis of the modified amino acid.[3] | Commercially available. | Commercially available. |
| Analytical Characterization | Requires careful mass spectrometry and HPLC analysis to confirm incorporation and purity.[3][4] | Standard characterization protocols. | Requires fluorine-specific analytical techniques in some cases. |
| Potential Side Reactions | Oxidation of the hydroxyl group. | Standard SPPS side reactions. | Potential for altered reactivity due to the electron-withdrawing fluorine atom. |
Experimental Protocols
Synthesis of this compound
A key step is the protection of commercially available 5-Hydroxy-D-tryptophan with the Fmoc group. A common method involves the reaction of 5-Hydroxy-D-tryptophan with Fmoc-succinimide.[3]
Materials:
-
5-Hydroxy-D-tryptophan
-
Fmoc-succinimide
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-Hydroxy-D-tryptophan in a 10% sodium bicarbonate solution.
-
Add a solution of Fmoc-succinimide in dioxane.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the solution with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Purify the crude product by crystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the general steps for incorporating the modified amino acid into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (including this compound) with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for the required coupling time.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing the Workflow
Experimental Workflow for Peptide Synthesis and Control
Caption: Workflow for synthesizing a 5-HTP peptide with integrated controls.
Serotonin Biosynthesis Pathway
The biological significance of 5-hydroxytryptophan lies in its role as a direct precursor to the neurotransmitter serotonin.
Caption: The metabolic pathway from Tryptophan to Serotonin.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Amino Acid Probes: Fmoc-5-Hydroxy-D-tryptophan in Focus
In the landscape of molecular biology and drug discovery, fluorescent amino acid probes are indispensable tools for elucidating protein structure, function, and dynamics. These probes, when incorporated into peptides and proteins, offer a window into the intricate cellular machinery. This guide provides a detailed comparison of Fmoc-5-Hydroxy-D-tryptophan with other prominent fluorescent amino acid probes, supported by quantitative data and experimental protocols.
Introduction to Fluorescent Amino Acid Probes
Fluorescent amino acids are analogues of natural amino acids that possess intrinsic fluorescence. They can be incorporated into polypeptide chains either through chemical synthesis or by leveraging the cell's translational machinery.[1] The choice of a fluorescent amino acid probe is dictated by its photophysical properties, environmental sensitivity, and minimal perturbation to the native protein structure and function.
This compound is a derivative of tryptophan, a naturally fluorescent amino acid. The addition of a hydroxyl group to the indole ring can modulate its fluorescent properties. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in solid-phase peptide synthesis, making this particular derivative suitable for chemical incorporation into peptides.[2]
This guide will compare this compound with other classes of fluorescent amino acid probes, including other tryptophan analogues, dansyl derivatives, and coumarin-based probes.
Quantitative Comparison of Photophysical Properties
The utility of a fluorescent amino acid probe is largely determined by its photophysical characteristics, such as its excitation and emission wavelengths, quantum yield, and fluorescence lifetime. The following table summarizes these key parameters for this compound and a selection of other commonly used fluorescent amino acid probes.
| Fluorescent Amino Acid Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Applications |
| Tryptophan (Trp) | ~280 | ~350 | 0.13 (in water) | ~5,600 | Natural amino acid; sensitive to local environment. |
| 5-Hydroxytryptophan (5-HTP) | ~275 | ~336 | 0.19 | ~5,800 | Red-shifted emission compared to Trp; useful in distinguishing from native Trp. |
| This compound | ~280-290 | ~340-350 | Data not readily available | Data not readily available | D-amino acid for specific peptide structures; Fmoc group for synthesis. |
| 7-Azatryptophan (7-AW) | ~287 | ~395 (in water) | 0.01 (in water), 0.25 (in acetonitrile) | ~6,200 | Significant red-shift in emission; sensitive to solvent polarity.[3][4] |
| 4-Cyanotryptophan (4-CNW) | ~280 | ~420 | 0.23 | ~4,500 | Large Stokes shift; useful for avoiding background fluorescence. |
| L-Dansylalanine | ~330-350 | ~500-550 | Environment-dependent | ~4,300 | Environmentally sensitive; large Stokes shift; used in protein unfolding studies.[5] |
| L-(7-Hydroxycoumarin-4-yl)ethylglycine | ~365 | ~460 | ~0.62 | ~18,000 | Bright fluorophore with good photostability.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent amino acid probes. Below are protocols for the incorporation of these probes into peptides and for their subsequent analysis using fluorescence spectroscopy.
This protocol outlines the manual incorporation of an Fmoc-protected fluorescent amino acid, such as this compound, into a peptide sequence using a resin support.
Materials:
-
Fmoc-protected amino acids (standard and fluorescent)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
Syringe reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add HBTU (2.9 equivalents) and HOBt (3 equivalents).
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat for Subsequent Amino Acids: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For incorporating the fluorescent amino acid, use the Fmoc-protected fluorescent amino acid in step 4.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase HPLC.
This protocol describes how to measure the fluorescence emission spectrum of a peptide containing a fluorescent amino acid.
Materials:
-
Purified fluorescently labeled peptide
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescently labeled peptide in the buffer of choice. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength specific to the fluorescent amino acid probe being used (refer to the data table).
-
Set the emission wavelength range to be scanned (e.g., 300-600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement: Fill the cuvette with the buffer solution and place it in the fluorometer. Run a scan to obtain a blank spectrum.
-
Sample Measurement: Replace the buffer with the peptide solution in the cuvette. Run the emission scan.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of the peptide. The wavelength of maximum emission intensity can then be determined.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for representing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical workflow for studying protein interactions using fluorescent amino acids and a simplified representation of a signaling pathway that could be probed with these tools.
Caption: Workflow for FRET-based protein interaction studies.
Caption: Probing kinase activity with a fluorescent peptide substrate.
Conclusion
This compound is a valuable tool for peptide chemists, particularly for the synthesis of peptides with specific structural requirements. However, the field of fluorescent amino acid probes is diverse, with numerous alternatives offering a wide range of photophysical properties. Tryptophan analogues like 7-azatryptophan provide significant red-shifts, while probes like L-Dansylalanine and coumarin derivatives offer high environmental sensitivity and brightness. The selection of the optimal fluorescent amino acid probe will always depend on the specific experimental question, the required photophysical properties, and the method of incorporation. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies of protein structure and function.
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. aralezbio-store.com [aralezbio-store.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-5-Hydroxy-D-tryptophan
For researchers and professionals in drug development, the incorporation of modified amino acids such as 5-Hydroxy-D-tryptophan into peptides offers a pathway to novel therapeutics with potentially altered biological activity, stability, and binding affinities. This guide provides a comparative characterization of peptides synthesized using Fmoc-5-Hydroxy-D-tryptophan against those containing canonical tryptophan or other common derivatives. The information herein is supported by experimental data and detailed protocols to assist in the evaluation and application of this unique building block.
Executive Summary
Peptide Synthesis: A Comparative Overview
Peptides incorporating 5-Hydroxy-D-tryptophan are synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) methodologies. The primary alternative for tryptophan incorporation is Fmoc-L-Trp(Boc)-OH, which utilizes a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen to prevent side reactions during synthesis.[1][2] While specific comparative yield data for this compound is scarce, the efficiency of its incorporation is expected to be comparable to other standard Fmoc-amino acids.
Table 1: Comparison of Fmoc-Tryptophan Derivatives for SPPS
| Feature | This compound | Fmoc-L-Trp(Boc)-OH |
| Modification | 5-hydroxy group on the indole ring. | Boc protection on the indole nitrogen. |
| Key Property Change | Increased hydrophilicity. | Prevention of indole side reactions. |
| Synthesis Protocol | Standard Fmoc-SPPS. | Standard Fmoc-SPPS. |
| Cleavage | Standard TFA-based cleavage cocktail. | Standard TFA-based cleavage cocktail. |
| Purity of Crude | High purity is achievable. | Can produce purer crude peptides by minimizing side reactions.[3] |
Chromatographic Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the purification and analysis of synthetic peptides. The presence of the 5-hydroxyl group on the tryptophan residue increases the polarity of the peptide, leading to a shorter retention time compared to an analogous peptide containing unmodified tryptophan under identical chromatographic conditions.
Table 2: Comparative HPLC Retention Times of Tryptophan and 5-Hydroxytryptophan
| Compound | Retention Time (min) | Chromatographic Conditions |
| 5-Hydroxytryptophan | 3.163 | Column: Purospher STAR C18; Mobile Phase: Water:Acetonitrile (90:10 v/v, pH 2.7); Flow Rate: 1.5 mL/min; Detection: 273 nm.[4] |
| Tryptophan | 5.65 | Column: Purospher STAR C18; Mobile Phase: Water:Acetonitrile (90:10 v/v, pH 2.7); Flow Rate: 1.5 mL/min; Detection: 273 nm.[4] |
This observed difference in retention for the free amino acids is indicative of the behavior of peptides containing these residues, allowing for the effective separation of modified and unmodified species.
Mass Spectrometry Analysis
Mass spectrometry is indispensable for confirming the molecular weight and sequence of synthetic peptides. For peptides containing 5-Hydroxy-D-tryptophan, MS analysis will show a mass increase of 16 Da for each incorporation compared to a peptide with standard tryptophan, corresponding to the addition of an oxygen atom.
Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the modification. The fragmentation patterns of peptides containing 5-hydroxytryptophan will be similar to those with tryptophan, primarily producing b- and y-type ions. However, the specific fragment ions containing the 5-hydroxy-D-tryptophan residue will exhibit the corresponding 16 Da mass shift.
Table 3: Key Mass Differences for MS Characterization
| Amino Acid Residue | Monoisotopic Mass (Da) | Mass of b-ion (Da) | Mass of y-ion (Da) |
| Tryptophan (Trp) | 186.07931 | 186.07931 | 204.08987 |
| 5-Hydroxytryptophan | 202.07422 | 202.07422 | 220.08478 |
Note: The mass of b and y ions are for the residue itself and will be added to the mass of the rest of the peptide fragment.
Spectroscopic Properties
The indole ring of tryptophan is responsible for its characteristic UV absorbance and fluorescence. The addition of a hydroxyl group at the 5-position is expected to shift the absorption and emission wavelengths. While comprehensive comparative studies on peptides are limited, the different spectral properties of tryptophan and 5-hydroxytryptophan can be exploited for their quantification.[5]
Table 4: Spectroscopic Properties of Tryptophan-Related Moieties
| Property | Tryptophan | 5-Hydroxytryptophan |
| UV Absorption Maxima | ~280 nm | Expected shift from 280 nm |
| Fluorescence Emission | ~350 nm (solvent dependent) | Expected shift from 350 nm |
UV absorption spectroscopy is a common method for determining peptide concentration.[6] The presence of 5-Hydroxy-D-tryptophan will alter the extinction coefficient of the peptide, which should be taken into account for accurate quantification.
Biological Activity and Signaling Pathways
5-Hydroxytryptophan is the immediate precursor to the neurotransmitter serotonin.[7] The incorporation of 5-Hydroxy-D-tryptophan into peptides can therefore be a strategy to create analogs of neuropeptides with potentially altered receptor binding or signaling properties.
One study on the antimicrobial peptide tritrpticin demonstrated that substituting the three tryptophan residues with 5-hydroxy-L-tryptophan (a stereoisomer) altered the peptide's mechanism of action, suggesting that the modification can modulate biological activity.[8] This highlights the potential for using this compound to fine-tune the function of bioactive peptides.
Serotonin biosynthesis pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol describes the manual synthesis of a peptide incorporating this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.
Fmoc-SPPS workflow.
RP-HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in mobile phase A.
Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass determination.
-
MS1 Scan: Acquire a full MS scan to determine the mass of the intact peptide.
-
MS/MS Analysis: Select the parent ion of the peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain sequence information.
-
Data Analysis: Analyze the fragmentation spectrum to confirm the amino acid sequence and the position of the 5-Hydroxy-D-tryptophan residue.
Conclusion
The use of this compound in peptide synthesis provides a valuable tool for modifying peptide properties. The resulting peptides can be reliably synthesized and are readily characterizable by standard analytical techniques such as HPLC and mass spectrometry, which can easily differentiate them from their unmodified tryptophan counterparts. The introduction of the 5-hydroxyl group offers a strategic approach to enhance hydrophilicity and modulate biological activity, opening new avenues for the design of peptide-based therapeutics. Further research is warranted to quantitatively assess the impact of this modification on synthesis efficiency and to explore its full potential in modulating signaling pathways.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Application of Fmoc-5-Hydroxy-D-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of modified amino acids is a critical strategy for developing novel therapeutics, probes for biological systems, and tools for studying protein structure and function. Among these, Fmoc-5-Hydroxy-D-tryptophan stands out as a valuable building block for introducing a hydroxylated indole moiety into a peptide sequence. This guide provides a comprehensive comparison of this compound with its alternatives, supported by available experimental data, detailed protocols, and visualizations of its role in relevant biological pathways.
Performance Comparison in Solid-Phase Peptide Synthesis
The successful incorporation of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) is paramount for achieving high purity and yield of the final peptide. While direct, side-by-side quantitative comparisons of this compound with other tryptophan derivatives are not extensively documented in the literature, existing studies demonstrate its effective use.
One key study successfully incorporated Fmoc-5-hydroxytryptophan into three different peptide sequences, reporting "high yields"[1][2]. This indicates that the presence of the hydroxyl group on the indole ring does not significantly hinder the coupling reaction under standard SPPS conditions.
For a comprehensive understanding, it is useful to compare the features of this compound with a commonly used alternative, Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
| Feature | This compound | Fmoc-Trp(Boc)-OH |
| Side Chain Functionality | Hydroxyl group on the indole ring | Unmodified indole ring (Boc protected) |
| Indole Protection | Typically unprotected hydroxyl | Boc group on the indole nitrogen |
| Coupling Efficiency | Reported as "high"[1][2] | Generally high and well-documented |
| Potential Side Reactions | Potential for oxidation of the hydroxyl group | Protection of indole nitrogen minimizes side reactions |
| Cleavage | Standard TFA cleavage cocktails | Standard TFA cleavage cocktails |
| Applications | Introduction of a hydroxylated tryptophan for studying protein oxidation, and as a precursor to serotonin in biological studies. | General incorporation of tryptophan into peptide sequences. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound and a standard Fmoc-Trp(Boc)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
This protocol is adapted from standard Fmoc-SPPS methodologies and literature describing the synthesis of peptides containing 5-hydroxytryptophan[1][2].
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 2: Incorporation of Fmoc-Trp(Boc)-OH
This is a standard protocol for the incorporation of the commonly used Boc-protected tryptophan derivative.
1. Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 as described in Protocol 1.
2. Amino Acid Coupling:
-
Activate Fmoc-Trp(Boc)-OH (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
3. Washing and Repetition:
-
Follow steps 4 and 5 as described in Protocol 1.
4. Cleavage and Deprotection:
-
Use a standard TFA cleavage cocktail. The Boc group on the indole nitrogen will be removed simultaneously with the other side-chain protecting groups and cleavage from the resin.
-
Follow the precipitation and washing steps as described in Protocol 1.
5. Purification:
-
Purify the crude peptide by RP-HPLC and characterize by mass spectrometry.
Signaling Pathway and Experimental Workflow
The incorporation of 5-Hydroxy-D-tryptophan into peptides is particularly relevant for studying biological systems where its natural counterpart, L-5-hydroxytryptophan, serves as a direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. Synthetic peptides containing 5-hydroxytryptophan can be designed as ligands to probe these serotonin receptors and their downstream pathways.
Below is a diagram illustrating the biosynthesis of serotonin from tryptophan and its subsequent signaling through a generic serotonin receptor.
Caption: Serotonin biosynthesis and GPCR signaling pathway.
The following diagram illustrates a typical experimental workflow for synthesizing a peptide containing this compound and its subsequent use in a biological assay.
Caption: Experimental workflow for peptide synthesis and application.
References
Safety Operating Guide
Proper Disposal of Fmoc-5-Hydroxy-D-tryptophan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-5-Hydroxy-D-tryptophan, ensuring laboratory safety and environmental compliance.
Key Compound Data (of Related Compounds)
For reference, the following table summarizes key data for similar Fmoc-protected tryptophan derivatives. Note that these values are for related compounds and should be used as an approximation for this compound.
| Property | Fmoc-D-tryptophan | Fmoc-Trp(Boc)-OH | 5-Hydroxy-L-tryptophan |
| Molecular Formula | C26H22N2O4 | C31H32N2O6 | C11H12N2O3 |
| Molecular Weight | 426.46 g/mol | 528.6 g/mol | 220.23 g/mol |
| Appearance | Solid | White solid | White solid |
| Melting Point | Not specified | ca. 97 °C (Decomposes)[1] | ~ 298 °C[3] |
Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and compliant with general laboratory chemical waste guidelines.[1][4][5]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound to be disposed of is in solid form, in solution, or mixed with other chemicals.
-
Segregate as Chemical Waste: Based on the potential for skin sensitization and aquatic toxicity, treat all this compound waste as hazardous chemical waste.[2]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. Store it separately from strong acids, bases, and oxidizing agents.[4]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves are mandatory.[4]
-
Eye Protection: Safety glasses or goggles are required.[3]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Step 3: Waste Collection and Labeling
-
Use a Designated Container: Collect the solid waste in a clearly labeled, sealable container. For liquid waste, use a leak-proof container with a secure cap.[1][4]
-
Label the Container: The label must include the following information:
-
The words "Hazardous Waste"[5]
-
Full chemical name: "this compound"
-
Approximate quantity of the waste
-
Date of accumulation
-
Your name and laboratory contact information
-
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[1][4] This area should be away from general lab traffic and drains.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[1][5] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be collected in a labeled bag or container and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Fmoc-5-Hydroxy-D-tryptophan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of Fmoc-5-Hydroxy-D-tryptophan, a key reagent in peptide synthesis. Adherence to these protocols is essential for minimizing risks and ensuring the integrity of your research.
This compound is a combustible solid, appearing as a white to pale brown powder.[1] While some safety data sheets for similar Fmoc-protected amino acids classify them as non-hazardous, others indicate a potential for allergic skin reactions.[2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling is critical.
Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always be conducted prior to handling any chemical. The following table summarizes the recommended PPE for handling this compound in its powdered form.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable minimum. Inspect gloves for any tears or punctures before use. |
| Eyes | Safety glasses with side shields or safety goggles | Should meet ANSI Z87.1 or equivalent standards. |
| Body | Laboratory coat | Should be clean and fully buttoned. |
| Respiratory | Dust mask or respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
| Feet | Closed-toe shoes | To protect from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling this compound and associated hazardous chemicals commonly used in peptide synthesis, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage.
PPE for Associated Hazardous Chemicals
The process of peptide synthesis involves the use of other hazardous chemicals. The following tables outline the necessary PPE for handling piperidine and trifluoroacetic acid (TFA).
Table 1: Personal Protective Equipment for Piperidine
| Hazard | Personal Protective Equipment | Specifications |
| Skin Contact | Solvent-resistant gloves and chemical-resistant clothing | Butyl rubber or laminate film gloves are recommended. Wear a chemical-resistant apron or suit.[4] |
| Eye Contact | Chemical splash goggles and a face shield | To protect against splashes. |
| Inhalation | Work in a certified chemical fume hood | If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary.[5] |
Table 2: Personal Protective Equipment for Trifluoroacetic Acid (TFA)
| Hazard | Personal Protective Equipment | Specifications |
| Skin Contact | Acid-resistant gloves | Double gloving with nitrile gloves is recommended for small volumes. For larger volumes, heavy-duty gloves such as butyl rubber or Viton are required.[6][7] |
| Eye Contact | Chemical splash goggles | A face shield should be worn in addition to goggles when handling larger quantities.[7] |
| Inhalation | Work in a certified chemical fume hood | To prevent inhalation of corrosive vapors.[6][7] |
Experimental Protocols: Key Safety Procedures
Handling of Powdered this compound:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the main table. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Spill Cleanup: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Handling of Piperidine (for Fmoc Deprotection):
-
Dispensing: Always dispense piperidine inside a certified chemical fume hood due to its volatility and toxicity.[4]
-
In case of contact: If skin contact occurs, immediately wash the affected area with copious amounts of water.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4]
Handling of Trifluoroacetic Acid (TFA) (for Cleavage):
-
Dispensing: Always handle TFA in a chemical fume hood. When diluting, always add acid to water, never the other way around.[7]
-
In case of contact: TFA can cause severe burns that may be delayed.[7] In case of skin contact, immediately flush with plenty of water and use a calcium gluconate gel if available. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]
Disposal Plan
All waste materials, including empty containers, contaminated labware, and unused this compound, should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, piperidine, or TFA in a separate, clearly labeled, and sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1][8]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
